2-Methoxypyridine-3-boronic acid hydrate
Description
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Properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHSGONJRVICQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657405 | |
| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-25-5 | |
| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 2-Methoxypyridine-3-boronic acid hydrate in Drug Discovery
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 2-Methoxypyridine-3-boronic acid hydrate (CAS No. 163105-90-6) has emerged as a critical reagent, particularly in the construction of complex heterocyclic scaffolds. This technical guide offers an in-depth overview of its properties, synthesis, and application, with a focus on its role in the development of kinase inhibitors for researchers, scientists, and drug development professionals.
Core Properties and Specifications
This compound is a white to off-white crystalline solid. Its chemical structure, featuring a methoxy-substituted pyridine ring coupled with a boronic acid functional group, makes it an ideal participant in palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 163105-90-6 | [1] |
| Molecular Formula | C₆H₈BNO₃ | |
| Molecular Weight | 152.94 g/mol | |
| Melting Point | 140-144 °C | [2] |
| Appearance | White to almost white powder or crystals | [1] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of 2-Methoxypyridine-3-boronic acid
The synthesis of 2-Methoxypyridine-3-boronic acid is typically achieved through a lithium-halogen exchange reaction with a corresponding bromopyridine precursor, followed by borylation.
Detailed Experimental Protocol:
A detailed protocol for a similar synthesis involves the following steps:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Activation : Add a solution of lithium chloride in tetrahydrofuran (THF), followed by a catalytic amount of diisobutylaluminium hydride (DIBAL-H) to activate the magnesium.
-
Grignard Formation : Add 3-bromo-2-methoxypyridine to the activated magnesium mixture and stir at room temperature.
-
Borylation : Cool the reaction mixture to 0°C and add trimethyl borate dropwise. Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Work-up and Purification : Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 2-Methoxypyridine-3-boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. A notable example is the reaction with a pyrimidine halide to create a pyridinyl-pyrimidine scaffold, a core structure in various kinase inhibitors.
General Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 2-Methoxypyridine-3-boronic acid:
-
Reaction Setup : In a reaction vessel, combine the aryl halide (e.g., 5-bromopyrimidine), 2-Methoxypyridine-3-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(PCy₃)₂), and a base (e.g., K₂CO₃ or K₃PO₄).[3]
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas like argon or nitrogen multiple times.
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or tert-amyl alcohol.[4]
-
Reaction Execution : Heat the mixture to the desired temperature (typically 80-120°C) and stir for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification : Dry the organic layer, filter, and concentrate. The crude product is then purified, typically by column chromatography.
Representative Reaction Conditions for Suzuki-Miyaura Coupling:
The table below summarizes typical conditions for Suzuki-Miyaura reactions involving pyridyl and pyrimidyl coupling partners.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
| NiCl₂(PCy₃)₂ (1) | - | K₃PO₄ | tert-amyl alcohol | 80 | 1 | Not specified |
This data is representative of Suzuki-Miyaura reactions with similar substrates and provides a starting point for optimization.
Visualizing the Chemistry: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Significance: Targeting the Aurora Kinase Signaling Pathway
The pyridinyl-pyrimidine scaffold, synthesized using 2-Methoxypyridine-3-boronic acid, is a key component of numerous inhibitors targeting the Aurora kinase family.[5][6] Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers.[5][7] Inhibiting these kinases can lead to mitotic arrest and apoptosis in cancer cells, making them a significant target in oncology drug development.[5][6]
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a pyrimidine-based Aurora kinase inhibitor can be streamlined into the following workflow:
Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.
The Aurora Kinase Signaling Pathway in Mitosis
The following diagram provides a simplified representation of the Aurora kinase signaling pathway's role in cell division, which is a key target for inhibitors developed using 2-Methoxypyridine-3-boronic acid.
Caption: Inhibition of the Aurora kinase pathway by a pyridinyl-pyrimidine compound.
References
- 1. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]
- 3. This is an organic chemistry lab problem. Suzuki | Chegg.com [chegg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 2-Methoxypyridine-3-boronic acid hydrate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the core physical and chemical properties of 2-Methoxypyridine-3-boronic acid and its hydrated form. It includes tabulated data for key properties, detailed experimental protocols for synthesis and analysis, and logical diagrams illustrating its synthesis and application. Note that while the hydrated form (CAS 1256355-25-5) is specified, much of the available literature and supplier data refers to the anhydrous form (CAS 163105-90-6).[1] Properties are generally similar, with the primary difference being the presence of water of crystallization.
Physical and Chemical Properties
2-Methoxypyridine-3-boronic acid is a heterocyclic organic compound frequently used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[2] Its physical characteristics are summarized below.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to almost white powder, crystalline powder, or crystals.[3] May also appear as cream to pale brown powder.[4] | [3][4] |
| Molecular Formula | C₆H₈BNO₃ (anhydrous) | [3][4][5] |
| Molecular Weight | 152.94 g/mol (anhydrous) | [5] |
| Melting Point | 140-146 °C (may decompose) | [2][3][6] |
| Boiling Point | 326.4 ± 52.0 °C (Predicted) | [5] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 6.90 ± 0.58 (Predicted) | [5] |
| Solubility | Soluble in Methanol.[5][6][7] Soluble to at least 5 mg/mL in various formulations including DMSO, PEG300, and Corn Oil.[8] | [5][6][7][8] |
| Storage Conditions | Refrigerate at 2-8 °C.[5] Heat sensitive.[6][7] | [5][6][7] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 2-Methoxypyridine-3-boronic acid.
A common method for synthesizing 2-Methoxypyridine-3-boronic acid involves the directed ortho-metalation (lithiation) of 2-methoxypyridine, followed by quenching with a borate ester.[9]
Procedure:
-
Dissolve 2-methoxypyridine and diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C under an inert atmosphere.[9]
-
Slowly add a solution of lithium (trimethylsilyl)methyl in hexane. Stir the reaction for several hours at -20 °C to ensure lithiation is complete.[9]
-
Maintaining the temperature at -20 °C, add triisopropyl borate dropwise to the reaction mixture.[9]
-
Allow the mixture to warm to room temperature and stir overnight.[9]
-
Quench the reaction by adding a 5% aqueous sodium hydroxide solution for hydrolysis.[9]
-
Separate the aqueous layer and adjust its pH to 5 using a 10% aqueous hydrochloric acid solution, which will cause the product to precipitate.[9]
-
Collect the resulting white precipitate by filtration and dry to obtain 2-Methoxypyridine-3-boronic acid.[9]
To prepare a stock solution for biological or screening assays, the following protocol can be used to achieve a concentration of at least 5 mg/mL.[8]
Procedure for 1 mL Working Solution:
-
Prepare a 50 mg/mL stock solution of 2-Methoxypyridine-3-boronic acid in DMSO.[8]
-
To a sterile tube, add 400 µL of PEG300 and mix evenly with 100 µL of the DMSO stock solution.[8]
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.[8]
-
Add 450 µL of saline to adjust the final volume to 1 mL and mix until a clear solution is obtained.[8] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
The identity and purity of the synthesized compound are typically confirmed using a combination of analytical techniques.
Workflow:
-
Purity Assessment: The purity of the compound is often determined by High-Performance Liquid Chromatography (HPLC), with acceptance criteria typically set at ≥96.0%.[3] Alternatively, an aqueous acid-base titration can be used.[4]
-
Structural Confirmation: The chemical structure is confirmed by comparing the resulting spectrum to a reference. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton environment and Infrared (IR) spectroscopy to identify functional groups.[3][4]
-
Melting Point Determination: The melting point range is measured using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC) to assess thermal transition and purity.
Applications in Research and Development
The primary application of 2-Methoxypyridine-3-boronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds to assemble complex molecules from smaller fragments.
In a typical Suzuki reaction, the boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This versatility makes it an invaluable reagent for synthesizing novel compounds in drug discovery and materials science.[2]
References
- 1. 2-Methoxypyridine-3-boronic acid hydrate | 1256355-25-5 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Methoxypyridine-3-boronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Methoxypyridine-3-boronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | TCI Deutschland GmbH [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Methoxypyridine-3-boronic acid | 163105-90-6 [chemicalbook.com]
An In-depth Technical Guide to 2-Methoxypyridine-3-boronic acid hydrate: Solubility, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid hydrate, a vital reagent in contemporary organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its solubility characteristics, a key application in Suzuki-Miyaura cross-coupling reactions, and standardized experimental protocols for solubility determination.
Physicochemical Properties and Solubility Data
This compound is a white to off-white solid with a molecular weight of 152.94 g/mol (anhydrous basis). A comprehensive understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development.
| Solvent/System | This compound | Phenylboronic Acid (as a proxy) |
| Methanol | Soluble[1] | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (clear solution)[2][3] | - |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (clear solution)[2][3] | - |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (clear solution)[2][3] | - |
| Chloroform | - | Moderately Soluble[4][5] |
| Acetone | - | Highly Soluble[4][5] |
| 3-Pentanone | - | Highly Soluble[4][5] |
| Dipropyl Ether | - | Highly Soluble[4][5] |
| Methylcyclohexane | - | Very Low Solubility[4][5] |
| Water | No data available | Low Solubility (1.9 g/100g at 20°C)[4] |
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves monitoring the dissolution of a solid solute in a solvent upon controlled heating to identify the temperature at which a clear, single-phase solution is formed.[4][5][6][7]
Materials and Equipment:
-
This compound
-
High-purity organic solvents of choice (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C per minute.[6]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored throughout the heating process. This can be achieved using a luminance probe or by observing the scattering of a laser beam passed through the solution.[6]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles visually disappear and the solution becomes completely clear is recorded. This is the solubility temperature for that specific solute-solvent composition.[6]
-
Data Collection: To construct a solubility curve (solubility as a function of temperature), the procedure is repeated with different, accurately known compositions of the solute and solvent.
Below is a graphical representation of the experimental workflow for the dynamic solubility determination method.
Workflow for dynamic solubility determination.
Application in Suzuki-Miyaura Cross-Coupling Reactions
2-Methoxypyridine-3-boronic acid is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and other functional materials.[2][9][10]
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like 2-Methoxypyridine-3-boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12][13]
A specific application involves the reaction of 2-Methoxypyridine-3-boronic acid with 5-bromopyrimidine to synthesize a biaryl compound, a reaction that has been studied to understand its chemical and physical properties.[8]
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, using the coupling of 2-Methoxypyridine-3-boronic acid with an aryl halide (Ar-X) as an example.
Suzuki-Miyaura catalytic cycle.
References
- 1. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Stability and Storage of 2-Methoxypyridine-3-boronic acid hydrate
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxypyridine-3-boronic acid hydrate, a vital building block in medicinal chemistry and organic synthesis.
Stability Profile
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, the stability of boronic acids, particularly 2-heterocyclic derivatives, is known to be a critical consideration.[1][2] The following table summarizes the qualitative stability of this compound based on general knowledge of boronic acids and available safety data sheets.
| Parameter | Condition | Observation |
| Chemical Stability | Recommended storage conditions (cool, dry, inert atmosphere) | Stable.[3][4] |
| Hygroscopicity | Exposure to moist air or water | Hygroscopic; should be avoided as it can lead to hydrolysis and decomposition.[5] General boronic acids are susceptible to hydrolysis.[6] |
| pH Sensitivity | Acidic or basic conditions | Generally most stable at neutral pH. Acidic or basic conditions can catalyze protodeboronation and other degradation pathways.[3] |
| Oxidative Stress | Presence of oxidizing agents (e.g., air, peroxides) | Susceptible to oxidation. The boronic acid group can be cleaved oxidatively.[3][7] This is a major degradation pathway for some boronic acids.[3] |
| Thermal Stress | Elevated temperatures | Decomposes at its melting point (around 145°C).[4] Boronic acids can form anhydrides (boroxines) upon heating with loss of water.[6] |
| Photostability | Exposure to light | While specific data is unavailable, photostability testing is recommended for new drug substances as per ICH guidelines to evaluate degradation.[8] |
Recommended Storage Conditions
Proper storage is crucial to maintain the quality and reactivity of this compound. The following storage conditions are recommended based on manufacturer safety data sheets and general best practices for boronic acids.
| Condition | Recommendation |
| Temperature | Refrigerate at 2 - 8 °C for long-term storage.[3][5][9] May be stored at room temperature for short periods.[10] |
| Atmosphere | Store under an inert atmosphere, such as nitrogen, to prevent oxidation and moisture absorption.[5] |
| Container | Keep in a tightly closed container.[3][4][5][10] |
| Environment | Store in a dry and well-ventilated place.[3][4][5][10] |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[3][4] |
Potential Degradation Pathways
The primary degradation pathways for 2-heterocyclic boronic acids like this compound are understood to be oxidation and protodeboronation.[1][2]
-
Oxidative Degradation: This is a common pathway where the carbon-boron bond is cleaved in the presence of oxygen or other oxidizing agents, typically leading to the formation of the corresponding phenol (2-methoxypyridin-3-ol).[3]
-
Protodeboronation: This is a hydrolytic process where the boronic acid group is replaced by a hydrogen atom, yielding 2-methoxypyridine. This can be catalyzed by acidic or basic conditions.
-
Anhydride Formation (Boroxines): Boronic acids can undergo dehydration, especially upon heating, to form cyclic trimers known as boroxines.[6]
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | TCI Deutschland GmbH [tcichemicals.com]
- 5. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxypyridine-3-boronic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Methoxypyridine-3-boronic acid hydrate, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This document details two primary, effective synthetic methodologies, complete with experimental protocols and quantitative data.
Introduction
2-Methoxypyridine-3-boronic acid and its derivatives are important intermediates in the synthesis of complex organic molecules.[1] The presence of the methoxy group and the nitrogen atom within the pyridine ring influences the electronic properties and potential binding interactions of resulting compounds, making this scaffold attractive for the development of novel therapeutic agents. This guide outlines two reliable synthetic pathways starting from commercially available precursors: 3-bromo-2-methoxypyridine and 2-methoxypyridine.
Synthetic Pathways
Two principal methods for the synthesis of this compound are prevalent in the literature. The first involves the formation of a Grignard reagent from 3-bromo-2-methoxypyridine, followed by borylation. The second pathway proceeds via a direct lithiation of 2-methoxypyridine, followed by reaction with a borate ester.
Method 1: Synthesis from 3-Bromo-2-methoxypyridine via Grignard Reaction
This method involves the formation of a Grignard reagent from 3-bromo-2-methoxypyridine, which then reacts with a borate ester to form the desired boronic acid.
Experimental Protocol:
In a dry Schlenk flask equipped with a magnetic stirrer and under an argon atmosphere, magnesium turnings (122.0 mg, 5.0 mmol) are added.[2] To this, a 0.5M solution of lithium chloride in tetrahydrofuran (5.0 ml, 2.5 mmol) is introduced, followed by the addition of DIBAL-H (20.0 μl, 1M in toluene, 0.02 mmol) to activate the magnesium.[2] The mixture is stirred at room temperature for 5 minutes. 3-bromo-2-methoxypyridine (2.0 mmol) is then added at once, and the reaction is stirred at room temperature for 30 minutes.[2] The reaction mixture is subsequently cooled to 0°C, and trimethyl borate (448.0 μl, 4.0 mmol) is added.[2] The reaction is allowed to stir overnight. Upon completion, the reaction is quenched with 0.1N dilute hydrochloric acid and extracted with ethyl acetate.[2] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization from a mixture of water and acetonitrile.[2]
Method 2: Synthesis from 2-Methoxypyridine via Directed Ortho-Metalation
This approach involves the direct deprotonation of 2-methoxypyridine at the 3-position using a strong base, followed by quenching with a borate ester.
Experimental Protocol:
In a reaction vessel, 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) are dissolved in tetrahydrofuran (THF, 223 mL) and cooled to -20 °C.[3] A 13.8 wt% hexane solution of lithium (trimethylsilyl)methyl (218 mL) is slowly added to the mixture.[3] The reaction is stirred for 7 hours, at which point the lithiation is approximately 84% complete. While maintaining the temperature at -20 °C, triisopropyl borate (40.8 g) is added dropwise over 40 minutes.[3] The reaction mixture is then allowed to warm to room temperature and stirred overnight. For the work-up, a 5% aqueous sodium hydroxide solution (225 mL) is added to hydrolyze the reaction.[3] The aqueous layer is separated, and its pH is adjusted to 5 using a 10% aqueous hydrochloric acid solution, which results in the precipitation of a white solid.[3] This solid is collected by filtration and dried to yield 2-methoxypyridine-3-boronic acid.[3]
Data Presentation
The following tables summarize the quantitative data for the two synthetic methods described.
Table 1: Quantitative Data for Method 1 (Grignard Reaction)
| Reagent | Molecular Formula | Amount (mmol) | Mass/Volume |
| 3-Bromo-2-methoxypyridine | C₆H₆BrNO | 2.0 | - |
| Magnesium Turnings | Mg | 5.0 | 122.0 mg |
| Lithium Chloride (in THF) | LiCl | 2.5 | 5.0 ml (0.5M) |
| DIBAL-H (in Toluene) | C₈H₁₉Al | 0.02 | 20.0 μl (1M) |
| Trimethyl Borate | C₃H₉BO₃ | 4.0 | 448.0 μl |
Table 2: Quantitative Data for Method 2 (Directed Ortho-Metalation)
| Reagent | Molecular Formula | Amount | Yield |
| 2-Methoxypyridine | C₆H₇NO | 23.2 g | 68% |
| Diisopropylamine | C₆H₁₅N | 1.35 mL | - |
| Lithium (trimethylsilyl)methyl | C₄H₁₁LiSi | 218 mL (13.8 wt%) | - |
| Triisopropyl Borate | C₉H₂₁BO₃ | 40.8 g | - |
| Product | C₆H₈BNO₃ | 22.23 g | 68% |
Experimental Workflow
The following diagram illustrates the two synthetic pathways for the preparation of this compound.
Caption: Synthetic routes to this compound.
References
Spectral Data Analysis of 2-Methoxypyridine-3-boronic acid hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Methoxypyridine-3-boronic acid hydrate (CAS RN: 163105-90-6). While complete, publicly available spectral datasets with full peak assignments are limited, this document compiles the available information and offers standardized protocols for obtaining and analyzing the necessary spectra. This guide is intended to support research and development activities where this compound is utilized.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1]
| Property | Value |
| Molecular Formula | C₆H₈BNO₃·H₂O |
| Molecular Weight | 170.96 g/mol (hydrate) |
| CAS Number | 163105-90-6 (anhydrous) |
| Melting Point | 140-144 °C |
Spectral Data Summary
Detailed spectral data with complete assignments for this compound are not extensively reported in publicly accessible literature. However, supplier specifications confirm that the proton NMR spectrum is consistent with the expected structure.[2] For reference and comparison, spectral data for the related compound, 2-methoxypyridine, is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Data for this compound is not publicly available. The expected spectrum would show signals for the three aromatic protons on the pyridine ring and the methoxy protons. The chemical shifts would be influenced by the electron-withdrawing boronic acid group and the electron-donating methoxy group.
Reference Data: ¹H NMR of 2-Methoxypyridine
For comparative purposes, the proton NMR data for 2-methoxypyridine is presented.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.15 | d | H-6 |
| 7.51 | t | H-4 |
| 6.82 | d | H-5 |
| 6.72 | d | H-3 |
| 3.92 | s | -OCH₃ |
Reference Data: ¹³C NMR of 2-Methoxypyridine
| Chemical Shift (ppm) | Assignment |
| 164.0 | C-2 |
| 147.0 | C-6 |
| 138.5 | C-4 |
| 116.5 | C-5 |
| 111.0 | C-3 |
| 53.0 | -OCH₃ |
Infrared (IR) Spectroscopy
Specific IR absorption frequencies for this compound are not detailed in public sources. The spectrum is expected to show characteristic bands for O-H stretching (from the boronic acid and water of hydration), C-H stretching (aromatic and methyl), C=C and C=N stretching of the pyridine ring, B-O stretching, and C-O stretching of the methoxy group.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3600-3200 | O-H stretch (boronic acid and water) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| ~1600-1450 | Aromatic C=C and C=N stretch |
| ~1380-1330 | B-O stretch |
| ~1250-1000 | C-O stretch |
Experimental Protocols
The following sections provide detailed methodologies for acquiring NMR and IR spectra for solid organic compounds like this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the tube and vortex until the sample is fully dissolved. A clear, homogeneous solution should be obtained.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 32-64 scans, 1-2 second relaxation delay).
-
For ¹³C NMR, acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Caption: Workflow for NMR spectral analysis.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Objective: To obtain a high-quality FT-IR spectrum of the solid sample.
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically perform the background subtraction.
-
Process the spectrum as needed (e.g., baseline correction).
-
After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
-
Caption: Workflow for ATR-FTIR spectral analysis.
Conclusion
This technical guide provides a summary of the currently available spectral information for this compound and detailed protocols for its experimental determination. For researchers and professionals in drug development, obtaining high-quality NMR and IR spectra is crucial for structure verification, purity assessment, and quality control. The provided methodologies offer a standardized approach to generating this critical data.
References
Commercial Suppliers and Technical Guide for 2-Methoxypyridine-3-boronic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid hydrate, a key building block in modern organic synthesis. This document outlines its chemical properties, commercial availability, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent from major distributors, ensuring a steady supply for ongoing research and development projects. Key suppliers include:
-
Frontier Specialty Chemicals
-
TCI America
-
Chem-Impex
-
Thermo Scientific Chemicals (including the former Acros Organics and Alfa Aesar brands)
-
MedchemExpress
-
Fisher Scientific
Physicochemical and Safety Data
Accurate physicochemical data is crucial for experimental design and execution. The following table summarizes the key properties of this compound, compiled from various supplier and safety data sheets.
| Property | Value | Source |
| CAS Number | 163105-90-6 | [1][2] |
| Molecular Formula | C₆H₈BNO₃ | [1] |
| Molecular Weight | 152.94 g/mol | [2] |
| Appearance | White to off-white or tan solid (powder or crystals) | [1][3] |
| Melting Point | 141-146 °C | [1] |
| Purity | ≥95% to ≥98% (typically by HPLC) | [3][4] |
| Solubility | Soluble in methanol. | [5] |
| Storage Conditions | 2-8°C, in a dry and well-ventilated place. | [3] |
Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere if possible, as boronic acids can be sensitive to air and moisture.[6]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[7]
General Experimental Protocol
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a relevant biological signaling pathway that can be investigated with molecules synthesized from this compound.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Molecules synthesized using this compound can be designed as inhibitors of specific signaling pathways implicated in disease. For instance, substituted pyridines are found in inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial in immunology and oncology.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methoxypyridine-3-boronic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Methoxypyridine-3-boronic acid and its hydrate form. This versatile reagent is a key building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.
Molecular Structure and Properties
2-Methoxypyridine-3-boronic acid is an organoboron compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a boronic acid group at the 3-position. It is commonly available in both an anhydrous and a hydrate form, which differ in their molecular weight and CAS registry numbers. While detailed crystallographic data for the hydrate form is not publicly available, this guide compiles the known structural and physicochemical properties of both forms.
The presence of the boronic acid group makes this molecule a crucial component in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The methoxy and pyridine moieties, in turn, are prevalent structural motifs in many biologically active compounds.
Physicochemical Properties
The key physicochemical properties are summarized in the table below, distinguishing between the anhydrous and hydrate forms where data is available.
| Property | Value (Anhydrous) | Value (Hydrate) | References |
| CAS Number | 163105-90-6 | 1256355-25-5 | [2][3],[4] |
| Molecular Formula | C₆H₈BNO₃ | C₆H₁₀BNO₄ | [2],[4] |
| Molecular Weight | 152.94 g/mol | 170.96 g/mol | [2],[4] |
| Appearance | White to cream or pale brown crystalline powder | Not Specified | [5] |
| Melting Point | 140-144 °C | Not Specified | |
| Boiling Point | 326.4 - 347.9 °C (Predicted) | Not Specified | [2] |
| Solubility | Soluble in Methanol | Not Specified | [2] |
| pKa | 6.90 ± 0.58 (Predicted) | Not Specified | [2] |
| Storage | 2-8°C, hygroscopic, store under nitrogen | Freezer | [3],[4] |
Spectroscopic Data
Spectroscopic methods are essential for the structural confirmation of 2-Methoxypyridine-3-boronic acid. While specific spectra for the hydrate are not widely published, the following summarizes expected and reported data.
| Technique | Data | References |
| ¹H NMR | Conforms to structure. Aromatic protons and a methoxy group singlet are expected. | [5] |
| ¹¹B NMR | Can distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate esters/hydrates. | [6][7] |
| Assay (HPLC) | ≥97.5% | Not Specified |
| Assay (Titration) | ≥97.5% (Aqueous acid-base) | Not Specified |
Experimental Protocols
This section details key experimental procedures for the synthesis, analysis, and application of 2-Methoxypyridine-3-boronic acid.
Synthesis of 2-Methoxypyridine-3-boronic acid
A common synthetic route starts from 2-methoxypyridine.[8] The process involves a directed ortho-metalation followed by borylation.
Protocol:
-
Dissolve 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in tetrahydrofuran (THF, 223 mL) and cool the solution to -20 °C.[8]
-
Slowly add lithium (trimethylsilylmethyl) (218 mL, 13.8 wt% in hexane) and allow the reaction to proceed for 7 hours.[8]
-
While maintaining the temperature at -20 °C, add triisopropyl borate (40.8 g) dropwise over 40 minutes.[8]
-
Stir the reaction mixture at room temperature overnight.[8]
-
For hydrolysis, add a 5% aqueous sodium hydroxide solution (225 mL).[8]
-
Separate the aqueous layer and adjust the pH to 5 with a 10% aqueous hydrochloric acid solution, which results in the precipitation of the product.[8]
-
Collect the white precipitate by filtration and dry to yield 2-Methoxypyridine-3-boronic acid.[8]
Determination of Water Content (Karl Fischer Titration)
For the hydrate form, quantifying the water content is critical. Karl Fischer titration is the standard method. Boronic acids can interfere with direct titration, so the Karl Fischer oven technique is often preferred.
General Protocol (Volumetric):
-
Apparatus: Use a volumetric Karl Fischer titrator.
-
Solvent: Place a suitable titration medium (e.g., methanol-based KF solvent) into the titration cell and titrate it to dryness.
-
Sample Addition: Accurately weigh and add the 2-Methoxypyridine-3-boronic acid hydrate sample to the cell.
-
Titration: Start the titration. The titrant, containing a known concentration of iodine, is added until all the water from the sample has reacted.
-
Calculation: The instrument calculates the water content based on the volume of titrant used. Note: The pH of the solution is crucial and should be maintained between 5 and 7.5 for optimal reaction kinetics. Buffers may be required for acidic or basic samples.[9]
Purity Determination (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of boronic acids.
General Protocol (Reverse Phase HPLC):
-
System: An Arc HPLC System with a PDA Detector or equivalent.
-
Column: A C18 stationary phase column, such as an XBridge™ Premier BEH™ C18, is often used. MaxPeak Premier columns are recommended to minimize non-specific adsorption of acidic analytes.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent and dilute to an appropriate concentration for analysis (e.g., 0.09 mg/mL).
-
Detection: UV detection at 254 nm is typically effective.
-
Analysis: The purity is determined by the relative area of the main peak corresponding to 2-Methoxypyridine-3-boronic acid.
Applications in Drug Discovery and Synthesis
2-Methoxypyridine-3-boronic acid is a valuable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, including pharmaceutically active compounds.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. It is a cornerstone of modern synthetic chemistry.
Generalized Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate the solvent, and purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Role in PI3K/mTOR Pathway Inhibitor Synthesis
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Consequently, it is a major target for cancer drug development. Numerous inhibitors of this pathway incorporate pyridine-based scaffolds. Syntheses of these inhibitors often employ Suzuki-Miyaura coupling reactions where substituted pyridinylboronic acids, such as 2-Methoxypyridine-3-boronic acid, are key intermediates for constructing the core structures of these advanced molecules.[11][12]
The diagram illustrates how growth factor signaling activates PI3K, leading to a cascade that promotes cell proliferation and survival. Dual PI3K/mTOR inhibitors, often synthesized using boronic acid chemistry, can block this pathway at multiple points, making them promising candidates for anti-cancer therapeutics.[10]
Conclusion
This compound is a fundamentally important reagent for the synthesis of high-value compounds in the pharmaceutical and materials science sectors. While detailed structural data on the hydrate form remains elusive, established analytical techniques can confirm its identity and water content. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling ensures its continued relevance in the development of novel therapeutics, including potent inhibitors of critical cancer-related signaling pathways. This guide provides a foundational resource for researchers looking to employ this versatile building block in their synthetic and drug discovery endeavors.
References
- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
- 4. metrohm.com [metrohm.com]
- 5. 2-Methoxypyridine-3-boronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxypyridine-3-boronic acid | 163105-90-6 [chemicalbook.com]
- 9. quveon.com [quveon.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 2-Methoxypyridine-3-boronic acid hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the purity analysis of 2-Methoxypyridine-3-boronic acid hydrate. This document outlines key analytical techniques, presents detailed experimental protocols, and summarizes quantitative data to ensure accurate assessment of this critical building block in pharmaceutical and chemical synthesis.
Introduction
This compound is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this compound is paramount as impurities can significantly impact reaction yields, catalyst performance, and the purity of the final products. This guide details the analytical workflows necessary for the comprehensive characterization and purity determination of this compound.
Analytical Techniques and Data
A multi-faceted approach is required for the robust purity analysis of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Karl Fischer titration for the determination of water content.
High-Performance Liquid Chromatography (HPLC)
HPLC is the principal method for determining the purity of this compound. A typical purity specification for this compound is ≥97.5%.[1] The primary impurity to monitor is the corresponding boronic anhydride, which can form through dehydration.
Table 1: HPLC Method Parameters (Representative)
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying potential organic impurities. Both ¹H and ¹³C NMR are utilized. The presence of the boronic acid group can lead to peak broadening, which should be considered during spectral interpretation.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H6 |
| ~7.9 | d | 1H | H4 |
| ~7.0 | t | 1H | H5 |
| ~3.9 | s | 3H | OCH₃ |
| ~8.0 (broad s) | 2H | B(OH)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~163 | C2 |
| ~148 | C6 |
| ~140 | C4 |
| ~120 (broad) | C3-B |
| ~115 | C5 |
| ~54 | OCH₃ |
Karl Fischer Titration
As a hydrate, determining the water content of 2-Methoxypyridine-3-boronic acid is crucial for accurate molar calculations in subsequent reactions. Karl Fischer titration is the standard method for this analysis.
Table 4: Karl Fischer Titration Parameters (Representative)
| Parameter | Value |
| Titrator Type | Volumetric or Coulometric |
| Reagent | Commercially available Karl Fischer reagent |
| Solvent | Methanol or a specialized solvent for aldehydes/ketones if applicable |
| Sample Preparation | Dissolution of a precisely weighed sample in the titration solvent |
Experimental Protocols
HPLC Purity Determination
-
Mobile Phase Preparation: Prepare mobile phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare mobile phase B with HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of mobile phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the gradient method as detailed in Table 1.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
NMR Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Use standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A greater number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.
-
Spectral Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with the expected values (Tables 2 and 3) and reference spectra to confirm the structure and identify any impurities.
Water Content Determination by Karl Fischer Titration
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Titrate the solvent to a dry endpoint to eliminate background moisture.
-
Sample Analysis: Accurately weigh a suitable amount of the this compound and add it to the titration vessel.
-
Titration: Start the titration and record the volume of Karl Fischer reagent required to reach the endpoint.
-
Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the sample weight and the volume of titrant consumed.
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Relationship between 2-Methoxypyridine-3-boronic acid and its common anhydride impurity.
References
handling precautions for 2-Methoxypyridine-3-boronic acid hydrate
An In-depth Technical Guide to Handling 2-Methoxypyridine-3-boronic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive handling, storage, and emergency procedures for this compound (CAS No: 163105-90-6). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification and Classification
This compound is classified as hazardous.[1] All personnel must be fully aware of its potential risks before handling.
GHS Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and wear appropriate personal protective equipment.[3] Store the compound in a locked-up, well-ventilated place.[1][4]
Exposure Controls and Personal Protection
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Engineering Controls
-
Ventilation: All handling of this compound, especially weighing and transfers that may generate dust, must be conducted in a certified chemical fume hood.[3][5]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][5]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required to prevent exposure.[6]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87 or EN166 standards.[1][7] A full-face shield is recommended when there is a risk of splashing.[5] | Protects eyes from dust particles and splashes, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[5][6] | Prevents skin contact and potential irritation. Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat.[6] | Protects skin from accidental spills and contact.[5] |
| Respiratory Protection | For tasks generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[6][7] | Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation.[5][6] |
Safe Handling and Storage Protocols
Handling
-
Avoid all personal contact, including the inhalation of dust or vapors.[5][7]
-
Minimize dust generation and accumulation during handling.[7]
-
Use non-sparking tools for transfers.[4]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][5]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[5]
Storage
Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.
-
Temperature: Store in a cool place. The recommended storage temperature is 2 - 8 °C.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Atmosphere: This compound is hygroscopic. Store under an inert atmosphere, such as nitrogen.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][3]
Experimental Protocols
Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface and the analytical balance.
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Transfer: Place a suitable weighing vessel on the balance. Carefully use a spatula to transfer the solid this compound from its storage container to the weighing vessel. Avoid generating dust.[6]
-
Closure: Once the desired amount is weighed, securely close the primary storage container.
-
Cleanup: Clean the spatula and the work surface within the fume hood. Dispose of any contaminated wipes as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.
Protocol for Small Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5]
-
Collect: Carefully sweep or scoop up the material, avoiding dust formation, and place it into a suitable, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste container and any contaminated materials according to institutional and local regulations.[5]
First Aid and Emergency Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[1][2][3]
-
Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
Stability and Disposal
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[1][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides, and borane/boron oxides.[3]
Disposal Considerations
All waste, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.[5] Disposal must be carried out by a licensed disposal company in strict accordance with federal, state, and local regulations.[1][5] Do not pour waste down the drain.[5]
Visual Workflow and Safety Diagrams
The following diagrams illustrate key safety workflows and hierarchies for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Methoxypyridine-3-boronic acid hydrate in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-3-boronic acid hydrate is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in medicinal chemistry and drug discovery. The incorporation of the 2-methoxypyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Notably, this building block is employed in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and certain cancers.
These application notes provide a comprehensive overview of the use of this compound in biaryl synthesis, including representative reaction conditions, detailed experimental protocols, and the biological context of the resulting compounds.
Data Presentation: Suzuki-Miyaura Cross-Coupling Yields
Table 1: Suzuki-Miyaura Cross-Coupling of 2-Methoxy-5-pyridylboronic acid with Various Heteroaryl Bromides [1]
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | 75 |
| 2 | 2-Bromofuran | 2-Methoxy-5-(furan-2-yl)pyridine | 68 |
| 3 | 2-Bromopyridine | 2,2'-Bipyridine, 6-methoxy | 55 |
| 4 | 3-Bromopyridine | 2-Methoxy-5-(pyridin-3-yl)pyridine | 72 |
| 5 | 4-Bromopyridine | 2-Methoxy-5-(pyridin-4-yl)pyridine | 65 |
Reaction Conditions: 2-Methoxy-5-pyridylboronic acid (1.2 equiv.), heteroaryl bromide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv.), DME/H₂O (4:1), 80 °C, 12 h.[1]
Experimental Protocols
The following are detailed protocols for the synthesis of 2-Methoxypyridine-3-boronic acid and its subsequent use in a general Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Methoxypyridine-3-boronic acid
This protocol describes a common method for the synthesis of 2-Methoxypyridine-3-boronic acid from 3-bromo-2-methoxypyridine.
Materials:
-
3-Bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-methoxypyridine (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxypyridine-3-boronic acid, which can be further purified by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Biaryl Synthesis
Caption: A general experimental workflow for biaryl synthesis.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the site of inhibition.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Methoxypyridine-3-boronic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2]
2-Methoxypyridine-3-boronic acid hydrate is a valuable building block in medicinal chemistry. The presence of the methoxy group and the pyridine nitrogen atom offers opportunities for diverse functionalization and modulation of the physicochemical properties of the target molecules. The Suzuki-Miyaura coupling of this substrate with various aryl and heteroaryl halides provides a direct route to a wide range of 3-aryl-2-methoxypyridine derivatives.
However, the coupling of heteroaryl boronic acids, such as this compound, can present unique challenges. These include the potential for catalyst inhibition by the Lewis basic pyridine nitrogen and the propensity for protodeboronation under the reaction conditions. Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with this compound, including a comparison of common palladium catalyst systems, detailed experimental protocols, and troubleshooting advice.
Palladium Catalyst Systems: A Comparative Overview
The choice of the palladium catalyst and associated ligand is paramount for a successful Suzuki-Miyaura coupling. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle and stabilize the active palladium species. Below is a comparison of commonly used palladium catalyst systems for the coupling of heteroaryl boronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | 1 - 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 110 | 2 - 12 | >85 | SPhos is a bulky, electron-rich ligand effective for challenging couplings. |
| Pd₂(dba)₃ | XPhos | 1 - 3 | K₃PO₄ | Toluene or THF | 80 - 110 | 2 - 12 | >90 | XPhos is another highly effective Buchwald ligand for heteroaryl couplings. |
| Pd(PPh₃)₄ | - | 3 - 5 | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or DME/H₂O | 80 - 100 | 12 - 24 | 60 - 85 | A classic, cost-effective catalyst, but may be less effective for challenging substrates. |
| PdCl₂(dppf) | - | 2 - 5 | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O or DMF | 90 - 120 | 12 - 24 | 70 - 90 | A robust and versatile catalyst for a range of Suzuki couplings.[3] |
Note: The data in this table is representative of typical Suzuki-Miyaura couplings of heteroaryl boronic acids and should be used as a guideline. Optimal conditions for this compound may vary depending on the specific coupling partner and scale of the reaction.
Experimental Protocols
The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate combination.
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol is recommended as a starting point for achieving high yields with a variety of aryl halides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methoxypyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often significantly reduce reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
PdCl₂(dppf) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (5:1)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), PdCl₂(dppf) (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the 1,4-dioxane/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a decision-making process for catalyst selection.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 2-Methoxypyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound, such as 2-Methoxypyridine-3-boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The electron-donating methoxy group at the 2-position of the pyridine ring can influence the reactivity of the boronic acid, making the optimization of reaction conditions crucial for achieving high yields and purity.
Data Presentation: Representative Reaction Conditions
Successful Suzuki-Miyaura coupling of 2-Methoxypyridine-3-boronic acid with various aryl and heteroaryl halides can be achieved under several sets of conditions. The choice of catalyst, ligand, base, and solvent system is critical and often depends on the specific nature of the coupling partners. Below are tables summarizing typical and specific reaction conditions that can serve as a starting point for optimization.
Table 1: General Reaction Conditions for Suzuki Coupling with Pyridine Boronic Acids
This table outlines common conditions that have proven effective for the Suzuki coupling of various pyridine-based boronic acids and can be adapted for 2-Methoxypyridine-3-boronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst for a broad range of substrates.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands like SPhos are often effective for challenging substrates. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a wide variety of coupling partners. |
Table 2: Specific Conditions for Suzuki Coupling of 2-Pyridyl Nucleophiles
This table provides more specific conditions that have been successfully used for the coupling of 2-pyridyl boronates, which are structurally analogous to 2-Methoxypyridine-3-boronic acid.
| Aryl Halide (1 equiv) | Boronic Acid Derivative (1.5 equiv) | Catalyst (mol%) | Ligand | Base (3 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ | Phosphite Ligand 1 | KF | Dioxane | 100 | 82 |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | 1.0% Pd₂(dba)₃ | Phosphite Ligand 1 | KF | Dioxane | 100 | 74 |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | 1.0% Pd₂(dba)₃ | Phosphite Ligand 1 | KF | Dioxane | 100 | 91 |
| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ | Phosphine Oxide Ligand 2 | KF | Dioxane | 100 | 73 |
Experimental Protocols
Below is a generalized, detailed protocol for the Suzuki-Miyaura coupling of 2-Methoxypyridine-3-boronic acid with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equivalent)
-
2-Methoxypyridine-3-boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: The vessel is then sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling the vessel three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Diagram 1: General Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes: 2-Methoxypyridine-3-boronic acid hydrate in the Synthesis of Potent PI3K/mTOR Dual Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2-methoxypyridine-3-boronic acid hydrate as a key building block in the synthesis of novel dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The methodologies, data, and visualizations provided herein serve as a comprehensive guide for the development of next-generation kinase inhibitors for therapeutic applications.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[2] Dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome feedback loops and resistance mechanisms observed with single-target inhibitors.[3]
This compound is a versatile reagent in medicinal chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are common in kinase inhibitors. The 2-methoxypyridine moiety can be strategically incorporated into inhibitor designs to enhance potency, selectivity, and pharmacokinetic properties.
This document focuses on the application of this compound in the synthesis of a novel series of sulfonamide methoxypyridine derivatives, exemplified by the potent PI3K/mTOR dual inhibitor, compound 22c .[1]
Featured Application: Synthesis of a Quinoline-Containing PI3K/mTOR Dual Inhibitor
A recently developed series of sulfonamide methoxypyridine derivatives has demonstrated potent dual inhibitory activity against PI3Kα and mTOR.[1] The synthesis of the lead compound, 22c , involves a key Suzuki-Miyaura coupling step between a functionalized bromo-methoxypyridine intermediate and a quinoline boronic acid derivative. This compound is a crucial precursor for the synthesis of the necessary methoxypyridine fragment.
Quantitative Data
The inhibitory activities of the synthesized compound 22c against PI3Kα and mTOR, as well as its anti-proliferative effects on cancer cell lines, are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 |
| mTOR | 23 | HCT-116 | 20 |
Data adapted from Yu et al., 2023.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of PI3K/mTOR dual inhibitors using this compound as a key starting material. The synthesis of the advanced intermediate, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, is first described, followed by the pivotal Suzuki-Miyaura cross-coupling reaction.
Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1)
This protocol describes the synthesis of the key bromo-methoxypyridine intermediate required for the subsequent Suzuki-Miyaura coupling.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
2,4-difluorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine in a round-bottom flask, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the pyridine under reduced pressure.
-
Add deionized water to the residue and stir for 1 hour.
-
Collect the precipitate by filtration, wash with hexane, and dry under vacuum to yield N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Compound 22c
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromo-methoxypyridine intermediate with a quinoline boronic acid to yield the final PI3K/mTOR inhibitor. The use of this compound in the synthesis of the boronic acid partner follows standard procedures.
Materials:
-
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1)
-
(4-(4-methylpiperazin-1-yl)quinolin-6-yl)boronic acid (or a suitable derivative)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq), the quinoline boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 eq).
-
Evacuate and backfill the flask/vial with an inert gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 85-95 °C and stir vigorously. The reaction can also be performed in a microwave reactor at 120-150 °C for a shorter duration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired PI3K/mTOR inhibitor, compound 22c .
Visualizations
Synthetic Workflow
The general workflow for the synthesis of the PI3K/mTOR dual inhibitor 22c is depicted below.
Caption: General synthetic workflow for the PI3K/mTOR inhibitor.
PI3K/AKT/mTOR Signaling Pathway and Inhibition
The PI3K/AKT/mTOR signaling pathway is a key regulator of cellular processes. The synthesized dual inhibitor targets both PI3K and mTOR, effectively blocking downstream signaling.
Caption: PI3K/AKT/mTOR pathway and points of dual inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions enables the efficient incorporation of the methoxypyridine scaffold, which has been shown to be a key component in potent dual PI3K/mTOR inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules for the treatment of cancer and other diseases driven by the dysregulation of the PI3K/AKT/mTOR signaling pathway.
References
Application Notes and Protocols: 2-Methoxypyridine-3-boronic acid hydrate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-3-boronic acid hydrate is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds, which is a cornerstone in the synthesis of complex organic molecules. In materials science, this reagent is instrumental in the development of novel organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and conductive polymers. The presence of the methoxypyridine moiety can impart desirable electronic and photophysical properties to the final material, including influencing charge transport, emission wavelengths, and device stability.
These application notes provide an overview of the use of this compound in the synthesis of advanced materials, with a focus on a representative protocol for the synthesis of a novel OLED host material.
Key Applications in Materials Science
The primary application of this compound in materials science is as a precursor in the synthesis of:
-
OLED Materials: It is used to create host and emitter molecules for the emissive layer of OLEDs. The pyridine ring can be tailored to tune the electronic properties and enhance device performance.
-
Conductive Polymers: Incorporation of the 2-methoxypyridine unit into a polymer backbone via Suzuki coupling can modify the polymer's conductivity, solubility, and film-forming properties.
-
Organic Sensors: The boronic acid group can act as a recognition site for diols, enabling the development of fluorescent sensors for saccharides and other biologically relevant molecules.
Physicochemical Properties
| Property | Value |
| CAS Number | 1256355-25-5 |
| Molecular Formula | C₆H₈BNO₃·H₂O |
| Molecular Weight | 170.96 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 140-144 °C |
Application Example: Synthesis of a Bipolar Host Material for Blue Phosphorescent OLEDs
This section details a representative protocol for the synthesis of a novel bipolar host material, 4'-(2-methoxypyridin-3-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (MPBPA) , using a Suzuki-Miyaura cross-coupling reaction.
Reaction Principle
The synthesis involves the palladium-catalyzed cross-coupling of this compound with 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine. The 2-methoxypyridine moiety serves as an electron-accepting unit, while the triphenylamine core is an electron-donating unit, creating a bipolar molecule suitable for hosting phosphorescent emitters in an OLED device.
Caption: Synthetic scheme for MPBPA.
Experimental Protocol
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine (1.0 mmol, 1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (20 mL)
-
Deionized water (10 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., three-necked flask, condenser)
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stir bar and a condenser, add 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15 minutes to create an inert atmosphere.
-
Solvent Addition: Add toluene (20 mL) and deionized water (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 24 hours under a continuous flow of nitrogen or argon.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether (1:5 v/v) as the eluent.
-
Final Purification: Further purify the collected solid by sublimation at 240 °C under high vacuum to yield the final product, MPBPA.
Caption: Experimental workflow for the synthesis of MPBPA.
Expected Results and Characterization
The successful synthesis of MPBPA would be confirmed by standard analytical techniques. The expected photophysical and thermal properties of the material are summarized below.
| Property | Expected Value |
| Yield | 40-50% |
| Purity (after sublimation) | >99.5% |
| UV-Vis Absorption (λₘₐₓ) | ~350 nm (in THF) |
| Photoluminescence Emission (λₑₘ) | ~420 nm (in THF) |
| Triplet Energy (Eₜ) | ~2.8 eV |
| Glass Transition Temperature (T g) | ~110 °C |
| Decomposition Temperature (T d) | >400 °C |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use fresh palladium catalyst. |
| Insufficient inert atmosphere | Ensure the reaction setup is properly sealed and purged with inert gas. | |
| Impure starting materials | Purify starting materials before use. | |
| Incomplete reaction | Insufficient reaction time or temperature | Increase reaction time or temperature slightly. Monitor reaction progress by TLC. |
| Side product formation | Homo-coupling of boronic acid | Optimize the stoichiometry of reactants. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are flammable and should be handled with care.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Scale-Up Synthesis Utilizing 2-Methoxypyridine-3-boronic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-3-boronic acid hydrate is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a wide array of biologically active molecules.
The methoxy-substituted pyridine ring of this boronic acid derivative plays a crucial role in modulating the electronic properties and metabolic stability of target compounds. As drug development programs advance from laboratory-scale synthesis to pilot plant and manufacturing scales, robust, scalable, and economically viable synthetic protocols are imperative. This document provides detailed application notes and experimental protocols for the scale-up of Suzuki-Miyaura coupling reactions using this compound, addressing key challenges and optimization strategies.
Key Considerations for Scale-Up of Suzuki-Miyaura Coupling
The successful scale-up of Suzuki-Miyaura reactions is a multifactorial challenge that requires careful optimization of several parameters to ensure safety, efficiency, and reproducibility.
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical for achieving high turnover numbers and minimizing catalyst loading, a key factor in cost-effective large-scale production. For heteroaryl boronic acids, catalyst systems employing electron-rich and bulky phosphine ligands, such as SPhos and XPhos, have demonstrated high efficacy.
-
Base and Solvent Selection: The base is essential for the activation of the boronic acid in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice of solvent is critical for reagent solubility and reaction kinetics. A mixture of an organic solvent (e.g., 1,4-dioxane, 2-MeTHF) and water is often employed.
-
Impurity Profile and Control: Common side reactions in Suzuki-Miyaura couplings include protodeboronation of the boronic acid and homocoupling of the aryl halide. These impurities can be challenging to remove at scale. Careful control of reaction stoichiometry, temperature, and inert atmosphere can minimize their formation.
-
Work-up and Purification: Large-scale reactions necessitate purification methods that are both efficient and scalable, avoiding chromatography where possible. Crystallization, extraction, and distillation are preferred techniques for isolating the final product in high purity.
-
Safety and Handling: Boronic acids and their derivatives, as well as the pyrophoric phosphine ligands and palladium catalysts, require careful handling, particularly at a large scale. A thorough hazard evaluation and implementation of appropriate safety protocols are essential.
Experimental Protocols
The following protocols provide a general framework for both laboratory-scale and a proposed kilogram-scale Suzuki-Miyaura coupling reaction using this compound. Optimization of these protocols may be necessary for specific substrates.
Laboratory-Scale Protocol (Exemplary)
This protocol is a generalized procedure for a laboratory-scale Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Proposed Kilogram-Scale Protocol
This protocol is a representative procedure adapted from a kilogram-scale synthesis of a structurally related compound and should be optimized for the specific aryl halide being used.
Materials:
-
Aryl Bromide (1.00 kg, 1.0 equiv)
-
This compound (1.20 kg, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (10.0 g, 0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (15.0 g, 0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.50 kg, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 L)
-
Purified Water (2.5 L)
Procedure:
-
Charge a 50 L reactor with the aryl bromide, this compound, and potassium carbonate.
-
Inert the reactor by performing three vacuum/nitrogen cycles.
-
Add 2-MeTHF (8 L) and purified water (2.5 L) to the reactor.
-
In a separate vessel, dissolve Pd₂(dba)₃ and XPhos in 2-MeTHF (2 L) to form the catalyst solution.
-
Heat the reactor contents to 70-80 °C with stirring.
-
Add the catalyst solution to the reactor.
-
Maintain the reaction temperature at 70-80 °C for 12-18 hours.
-
Monitor the reaction progress by HPLC until the starting material is <1%.
-
Cool the reactor to 20-25 °C.
-
Add purified water (10 L) and stir for 30 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Add brine (10 L) and stir for 30 minutes. Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Filter the organic layer through a pad of celite to remove any palladium black.
-
Concentrate the organic layer under vacuum to a minimal volume.
-
Add a suitable anti-solvent (e.g., heptane, isopropanol) to induce crystallization of the product.
-
Filter the solid product, wash with the anti-solvent, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for Suzuki-Miyaura couplings involving methoxypyridine boronic acids. These should serve as a starting point for process optimization.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Pd₂(dba)₃ / XPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF | 2-MeTHF/H₂O |
| Temperature | 90 °C | 100 °C | 110 °C | 80 °C |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Good to Excellent |
Table 2: Substrate Scope and Expected Yields
| Aryl Halide | Product | Expected Yield Range | Notes |
| 4-Bromoanisole | 2-Methoxy-3-(4-methoxyphenyl)pyridine | 75-95% | Electron-rich aryl bromides are generally good coupling partners. |
| 4-Bromobenzonitrile | 4-(2-Methoxypyridin-3-yl)benzonitrile | 70-90% | Electron-poor aryl bromides also couple effectively. |
| 1-Bromo-2-methylbenzene | 2-Methoxy-3-(o-tolyl)pyridine | 65-85% | Sterically hindered substrates may require more active catalyst systems. |
| 3-Bromoquinoline | 3-(2-Methoxypyridin-3-yl)quinoline | 70-90% | Heteroaryl halides are also viable coupling partners. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the scale-up of a Suzuki-Miyaura coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of 2-Methoxypyridine-3-boronic acid hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge encountered during synthetic applications: the protodeboronation of 2-Methoxypyridine-3-boronic acid hydrate.
Understanding the Challenge: Protodeboronation
Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process is particularly prevalent with electron-rich or heteroaromatic boronic acids, such as 2-Methoxypyridine-3-boronic acid, especially under the basic and often heated conditions of Suzuki-Miyaura cross-coupling reactions. The consequence is the formation of the corresponding protodeboronated byproduct (2-methoxypyridine), which reduces the yield of the desired coupled product and complicates purification.
dot
Caption: Competing reaction pathways for 2-Methoxypyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and I'm isolating 2-methoxypyridine. What's happening?
A1: You are observing protodeboronation, a common side reaction for heteroaromatic boronic acids. The pyridine nitrogen can influence the electronic properties of the molecule, making the carbon-boron bond susceptible to cleavage, particularly under aqueous and basic conditions often employed in cross-coupling reactions.
Q2: Should I use the boronic acid hydrate or a boronic ester derivative?
A2: For substrates prone to protodeboronation, it is highly recommended to use a more stable boronic ester derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[1] These esters exhibit greater stability and can slowly release the active boronic acid in situ, a strategy known as "slow-release".[2] This approach maintains a low concentration of the unstable free boronic acid, thereby minimizing the rate of protodeboronation and often leading to higher overall yields of the desired product.
Q3: What are MIDA boronates and how do they prevent protodeboronation?
A3: MIDA boronates are exceptionally stable, crystalline, and air-stable derivatives of boronic acids.[1] The MIDA ligand protects the boronic acid from decomposition.[3] In a Suzuki-Miyaura reaction, they provide a very slow and controlled release of the boronic acid, which is a highly effective strategy to minimize protodeboronation, especially for very unstable substrates.[4]
Q4: Can my choice of reaction conditions influence the extent of protodeboronation?
A4: Absolutely. Several factors play a crucial role:
-
Base: The choice and strength of the base are critical. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to suppress protodeboronation.
-
Temperature: Higher reaction temperatures can accelerate protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature is advisable.
-
Solvent: The solvent system can affect the stability of the boronic acid. Anhydrous conditions or minimizing the amount of water can be beneficial.
-
Catalyst System: A highly active palladium catalyst and ligand system that promotes rapid cross-coupling can allow the desired reaction to outcompete the undesired protodeboronation side reaction.[5]
Troubleshooting Guide
If you are experiencing low yields and significant protodeboronation, consult the following troubleshooting workflow:
dot
Caption: Troubleshooting workflow for minimizing protodeboronation.
Data Presentation: Stability Comparison
| Boron Reagent | Structure | Relative Stability | Typical Reaction Time for Suzuki Coupling | Expected Yield Range |
| This compound |
| Low | 4 - 12 hours | 30 - 60% |
| 2-Methoxypyridine-3-boronic acid pinacol ester |
| Moderate to High | 8 - 24 hours | 60 - 90% |
| 2-Methoxypyridine-3-boronic acid MIDA ester |
| Very High | 12 - 36 hours | 75 - 95% |
Note: The provided yield ranges are illustrative and can vary significantly based on the specific coupling partners and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of 2-Methoxypyridine-3-boronic acid MIDA ester
For particularly challenging substrates where even the pinacol ester undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[6]
Materials:
-
2-Methoxypyridine-3-boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask, dissolve 2-Methoxypyridine-3-boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction until the formation of the MIDA ester is complete.
-
Cool the reaction mixture and purify the MIDA ester, which is often a crystalline solid and can be isolated by filtration or chromatography.[7]
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Methoxypyridine-3-boronic acid hydrate Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of coupling reactions involving 2-Methoxypyridine-3-boronic acid hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during coupling reactions with 2-Methoxypyridine-3-boronic acid, and how can they be minimized?
A: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by the presence of excess water or base in the reaction mixture.[1] To minimize this, use anhydrous solvents, limit the amount of water in the reaction, and consider using more stable boronic acid derivatives like pinacol esters, which are less prone to this side reaction.[1][2]
-
Homocoupling: This involves the self-coupling of two molecules of the boronic acid to form a symmetrical bipyridine byproduct.[1][3] This reaction is often promoted by the presence of dissolved oxygen or an excess of Palladium(II) species.[3][4][5] Ensuring the reaction is thoroughly degassed (e.g., by sparging with argon or nitrogen) and using an efficient Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can significantly reduce homocoupling.[1][3]
Q2: I'm struggling to separate my desired product from unreacted boronic acid. What are the most effective purification strategies?
A: A multi-step approach combining extraction and chromatography is typically most effective.
-
Aqueous Work-up with a Base Wash: During the initial work-up, perform an acid-base extraction. Boronic acids are acidic and will be deprotonated by a basic wash (e.g., 1M NaOH or saturated Na₂CO₃ solution), partitioning them into the aqueous layer for easy removal.[6] The desired coupled product, typically a neutral or weakly basic pyridine, will remain in the organic solvent (e.g., ethyl acetate).[1][7]
-
Column Chromatography: If impurities persist, column chromatography is the next step. However, pyridine-containing compounds can be challenging. See the questions below regarding peak tailing.
-
Recrystallization: For solid products, recrystallization can be a highly effective final purification step to remove closely related impurities. A solvent system like acetonitrile/water has been reported for the purification of related starting materials and can be a good starting point.[8]
Q3: My product, a 2-methoxypyridine derivative, shows significant peak tailing during silica gel column chromatography. How can I resolve this?
A: Peak tailing with basic compounds like pyridines is a common issue caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the silica surface.[9] Several strategies can mitigate this:
-
Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1% v/v), to your eluent (e.g., hexane/ethyl acetate).[9] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Alternative Stationary Phase: Switch to a less acidic or neutral stationary phase. Neutral alumina is a common alternative to silica gel for the purification of basic compounds.[10]
-
End-capped Silica: Use a reverse-phase column with end-capped silica, where the residual silanol groups have been deactivated.
Q4: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes related to the 2-methoxypyridine-3-boronic acid?
A: Low yields with 2-substituted pyridine boronic acids can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][6] This is a well-documented issue for 2-pyridyl substrates. Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically shield the palladium center and promote the desired reaction over catalyst inhibition.[1]
-
Protodeboronation: As mentioned in Q1, the starting boronic acid may be degrading during the reaction, reducing the amount available for cross-coupling.[1] Ensure anhydrous conditions and consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Inefficient Catalysis: Ensure your palladium source is active. If using a Pd(II) precatalyst, its reduction to the active Pd(0) state may be inefficient, which can also lead to side reactions like homocoupling.[1] Using a dedicated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, efficient precatalyst system can improve results.[3][6]
Troubleshooting Guides
Table 1: Common Impurities & Purification Strategies
| Impurity/Byproduct | Description | Typical Polarity (on Silica) | Recommended Removal Strategy |
| 2-Methoxypyridine-3-boronic acid | Unreacted starting material. | More polar than coupled product. | Wash organic phase with aqueous base (e.g., 1M NaOH) during work-up.[6] |
| Boroxine | Cyclic trimeric anhydride of the boronic acid, often present in the starting material.[11] | Polarity varies. | Can be converted back to the boronic acid by stirring with water.[11] Removed by basic wash. |
| Homocoupling Product | Symmetrical bipyridine formed from the self-coupling of the boronic acid.[3] | Often less polar than the desired product. | Optimize reaction to prevent formation (degassing).[3] Careful column chromatography. |
| Protodeboronation Product (2-Methoxypyridine) | Formed by loss of the boronic acid group.[1] | Significantly less polar than the desired product. | Easily separated by column chromatography. |
| Palladium Catalyst Residues | Residual palladium species. | Can be polar (salts) or non-polar (ligated species). | Pass the crude mixture through a plug of Celite or silica gel before concentration.[12] |
Key Purification Protocols
Protocol 1: General Post-Reaction Aqueous Work-up
This protocol is a standard procedure for quenching the reaction and performing an initial cleanup.
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.[7]
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).[1]
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
Protocol 2: Flash Column Chromatography of Pyridine Derivatives
This method is used to separate the desired product from impurities based on polarity.
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel or Celite by dissolving it in a minimal amount of a suitable solvent (e.g., DCM), adding the adsorbent, and evaporating the solvent to dryness. This is known as "dry loading" and generally gives better separation.[13]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a gradient from 0% to 50% ethyl acetate in hexane. Add ~0.5-1% triethylamine (TEA) to the eluent system to prevent peak tailing.[9]
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Experimental Workflow for Purification
Caption: A general workflow for the purification of coupling products.
Troubleshooting Guide for Product Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
troubleshooting low conversion in Suzuki reactions with 2-Methoxypyridine-3-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Methoxypyridine-3-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no conversion in my Suzuki reaction with 2-Methoxypyridine-3-boronic acid?
A1: Low conversion with 2-pyridyl boronic acids, including 2-Methoxypyridine-3-boronic acid, is a frequently encountered issue. Several factors can contribute to this:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][2] 2-Pyridyl boronic acids are particularly susceptible to this decomposition pathway.[2][3][4]
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that hinder the catalytic cycle.[1][5]
-
Slow Transmetalation: The transfer of the electron-deficient pyridyl group from boron to the palladium center can be sluggish, slowing down the overall reaction rate.[1][6]
-
Poor Reagent Quality: The boronic acid may have degraded over time. It's crucial to use high-purity reagents.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the hydrolysis of the carbon-boron bond, which converts your boronic acid into 2-methoxypyridine, halting the desired cross-coupling reaction.[1][2] To minimize this side reaction, consider the following strategies:
-
Use More Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[1][2] These derivatives often exhibit greater stability under reaction conditions and slowly release the boronic acid.[2]
-
Modify Reaction Conditions: Using milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can sometimes reduce the rate of protodeboronation.[4] Running the reaction under anhydrous conditions, if possible, can also be beneficial.
-
Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, as these can promote the degradation of the boronic acid.[1]
Q3: My reaction has stalled, and I still have unreacted starting material. What should I do?
A3: If your reaction stalls, it often points to an issue with the catalyst's activity or stability. Here are some steps to take:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. Employing bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can significantly improve results.[1][4] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition step.[1]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes help drive the reaction to completion.
-
Ensure an Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[7] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere like argon or nitrogen.[7][8]
Q4: How do I select the optimal base for this type of coupling?
A4: The choice of base is critical as it activates the boronic acid for the transmetalation step.[1] For challenging couplings involving pyridyl boronic acids, stronger bases are often more effective.
-
Potassium Phosphate (K₃PO₄): This is frequently a successful choice for difficult Suzuki couplings.[1]
-
Cesium Carbonate (Cs₂CO₃): Another strong inorganic base that can be effective.
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): These are common and reliable bases that can be a good starting point for optimization.[9]
The optimal base is highly dependent on the specific substrates, solvent, and catalyst system, so screening different bases may be necessary.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving low conversion issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low conversion.
Data on Reaction Conditions
The following table summarizes representative starting conditions for Suzuki-Miyaura couplings of pyridyl boronic acids. These should serve as a robust starting point for optimizing reactions with 2-Methoxypyridine-3-boronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | A classic, cost-effective system.[9] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | A common and reliable catalyst.[9] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent | Buchwald ligands often improve yields for challenging substrates.[9] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent | Effective for a broad range of substrates.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for your specific aryl halide and desired outcome.
Reagents & Equipment:
-
2-Methoxypyridine-3-boronic acid (or its pinacol ester derivative) (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid derivative (1.2-1.5 equiv.), base (2.0-3.0 equiv.), palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the flask and purge by evacuating and backfilling with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
effect of base on 2-Methoxypyridine-3-boronic acid hydrate coupling efficiency
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: 2-pyridylboronic acids, including the 2-methoxy-3-substituted variant, can present several challenges.[1] Key issues include:
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage, particularly in aqueous or acidic conditions, which leads to the formation of 2-methoxypyridine as a byproduct.[1][2]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[1][3]
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, especially in the presence of oxygen.[4]
-
Low Reaction Yields: A combination of the above factors can result in incomplete conversion of starting materials and low yields of the desired product.[1]
Q2: How does the 2-methoxy group influence the reactivity of the boronic acid?
A2: The methoxy group at the 2-position is electron-donating, which can increase the nucleophilicity of the pyridine ring.[1] This property can be advantageous for the Suzuki-Miyaura coupling as it may help to counteract the electron-withdrawing effect of the ring nitrogen, potentially facilitating the catalytic cycle.[1]
Q3: Which type of base is generally more effective for this coupling: inorganic or organic?
A3: For Suzuki-Miyaura couplings involving pyridyl substrates, inorganic bases are often more effective than organic bases.[5][6] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7][8] The effectiveness of a base is influenced by its basicity, solubility, and the nature of its cation.[7]
Q4: My reaction is not working or giving very low yields. What are the first troubleshooting steps I should take?
A4: When a Suzuki coupling fails, systematically check the following key parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[4] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to boronic acid homocoupling and catalyst decomposition.[4] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[4]
-
Base and Solvent: The choice of base and solvent is critical. Ensure the base is finely powdered and the solvent is anhydrous, as water can promote protodeboronation.[1][4]
Q5: Can I use a boronate ester derivative to improve the reaction outcome?
A5: Yes, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a common strategy to overcome instability and protodeboronation issues.[1][2][8] Boronate esters provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of oxygen. 3. Protodeboronation of the boronic acid. 4. Suboptimal base or solvent. | 1. Use a fresh, air-stable precatalyst (e.g., XPhos Pd G3).[4] 2. Thoroughly degas solvents and maintain a positive pressure of inert gas.[1] 3. Use anhydrous solvents. Consider converting the boronic acid to a more stable boronate ester.[1] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF), often with a small amount of water.[1][9] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient catalyst system. | 1. Ensure rigorous exclusion of air from the reaction mixture.[4] 2. Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1] |
| Protodeboronation (Formation of 2-methoxypyridine) | 1. Presence of protic sources (water, acidic impurities). 2. Unstable boronic acid. | 1. Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water.[1] 2. Use the boronic acid as soon as it is acquired or convert it to a more stable boronate ester.[1] |
| Inconsistent Results | 1. Incomplete dissolution of reagents. 2. Base is not finely powdered. | 1. Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. 2. Grind the base to a fine powder before use to ensure consistent reaction rates.[10] |
Effect of Base on Coupling Efficiency: Data Summary
The selection of a suitable base is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes data on the effect of different bases on reaction yields for similar pyridyl and aryl boronic acid substrates to guide optimization.
| Base | Substrate Type | Typical Yield Range (%) | Notes |
| K₃PO₄ | Aryl/Heteroaryl Bromides | Good to Excellent | A frequently effective base, especially for challenging couplings.[8] Often used in dioxane/water solvent systems.[11] |
| Cs₂CO₃ | Aryl/Heteroaryl Bromides | Superior | Often provides the highest yields, but is more expensive.[9][12] |
| K₂CO₃ | Aryl/Heteroaryl Bromides | Moderate to Good | A common and cost-effective choice, but may be less effective than K₃PO₄ or Cs₂CO₃ for difficult substrates.[6][9] |
| Na₂CO₃ | Aryl Halides | Good | A standard base used in many Suzuki protocols. Often used in aqueous solutions.[13][14] |
| KF | Aryl Bromides | Moderate to High | Fluoride ions can play a unique role in activating the boronic acid, but may lead to slower reaction rates.[7][15] |
| Organic Bases (e.g., TEA, DBU) | Pyridyl Sulfonyl Fluorides | Less Effective | Generally less effective than inorganic bases for these types of couplings.[5] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or DMF)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[4]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualized Workflow and Relationships
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for Challenging Suzuki Couplings with 2-Methoxypyridine-3-boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Methoxypyridine-3-boronic acid. This resource is designed to help overcome common challenges and optimize reaction conditions for this specific and often sensitive substrate.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with 2-Methoxypyridine-3-boronic acid considered challenging?
A1: Suzuki couplings involving 2-Methoxypyridine-3-boronic acid can be problematic due to a combination of factors inherent to its structure:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
-
Protodeboronation: The carbon-boron bond in 2-pyridylboronic acids is susceptible to cleavage, particularly in the presence of aqueous bases, leading to the formation of 2-methoxypyridine as a byproduct.[2]
-
Slow Transmetalation: The electronic properties of the 2-methoxypyridine ring can influence the rate of the crucial transmetalation step in the catalytic cycle.[3]
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, especially in the presence of oxygen.[1]
Q2: What is the first step I should take if my Suzuki coupling with 2-Methoxypyridine-3-boronic acid fails or gives low yields?
A2: When encountering a failed or low-yielding reaction, a systematic assessment of the reaction parameters is crucial. Start by verifying the integrity of your reagents and the reaction setup:
-
Reagent Quality: Ensure the 2-Methoxypyridine-3-boronic acid, aryl halide, and all other reagents are pure and dry. Boronic acids can degrade over time.[2]
-
Inert Atmosphere: Confirm that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2]
-
Solvent Degassing: Ensure all solvents were properly degassed prior to use to remove dissolved oxygen.[1]
-
Catalyst Activity: Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst to ensure the presence of active Pd(0).[2]
Q3: How do I choose the optimal ligand for my coupling reaction?
A3: Ligand selection is critical for a successful Suzuki coupling with this substrate. Standard ligands like PPh₃ may be ineffective. The general recommendation is to use bulky, electron-rich phosphine ligands, which can promote the key steps of the catalytic cycle and mitigate catalyst inhibition.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are often the first choice for challenging couplings as they can stabilize the palladium catalyst and promote the difficult oxidative addition step.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr) can also be highly effective, particularly for sterically demanding couplings.[1]
A screening of several ligands is often the most effective approach to identify the optimal choice for your specific aryl halide coupling partner.
Q4: Can I prevent protodeboronation of 2-Methoxypyridine-3-boronic acid?
A4: Yes, several strategies can minimize protodeboronation:
-
Anhydrous Conditions: Using anhydrous solvents and reagents can significantly reduce this side reaction as water is a primary proton source.[4]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Product Formation | 1. Inactive Catalyst2. Suboptimal Ligand3. Inefficient Transmetalation4. Steric Hindrance | 1. Use a fresh, high-quality palladium source and ligand. Consider air-stable precatalysts (e.g., G2, G3, or G4 palladacycles).2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.3. Optimize the base and solvent system. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.4. Increase the reaction temperature, but monitor for decomposition. |
| Significant Protodeboronation | 1. Presence of water/protic sources2. Strong aqueous base3. High reaction temperature | 1. Use rigorously dried, anhydrous solvents and reagents.2. Switch to a milder base (e.g., KF, K₂CO₃) or use anhydrous conditions.3. Consider converting the boronic acid to a more stable pinacol boronate ester or a trifluoroborate salt.[1]4. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen2. Inefficient reduction of Pd(II) precatalyst3. Slow cross-coupling kinetics | 1. Ensure thorough degassing of all solvents and the reaction mixture.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.3. Use a slight excess of the boronic acid (1.2-1.5 equivalents) to favor the cross-coupling pathway. |
| Unreacted Starting Material (Aryl Halide) | 1. Inefficient Oxidative Addition2. Catalyst Deactivation | 1. For less reactive aryl chlorides, a more active catalyst system is necessary. Employ bulky, electron-rich ligands like SPhos or XPhos.2. Increase the reaction temperature to overcome the activation energy for C-Cl bond cleavage.3. The pyridine nitrogen can inhibit the catalyst. A bulky ligand can sterically shield the metal center.[1] |
Data Presentation: Ligand and Condition Screening
The following tables summarize reaction conditions that have proven effective for Suzuki couplings of structurally similar 2-substituted pyridines. While this data is not specific to 2-Methoxypyridine-3-boronic acid, it provides a strong starting point for optimization.
Table 1: Representative Catalyst Systems for Suzuki Coupling of 2-Substituted Pyridines
Disclaimer: The following data is compiled from studies on analogous 2-pyridylboronic acids and related substrates. Optimal conditions for 2-Methoxypyridine-3-boronic acid may vary.
| Palladium Source | Ligand | Typical Loading (mol%) | Base | Solvent System | Temperature (°C) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | K₂CO₃ | Toluene/H₂O | 100 | A classic system, may have limited effectiveness for this substrate.[5] |
| Pd(PPh₃)₄ | - | 2-5 | Na₂CO₃ | DME/H₂O | 80-90 | A common and reliable Pd(0) source.[5] |
| Pd₂(dba)₃ | SPhos/XPhos | 1-4 (Pd), 2-8 (Ligand) | K₃PO₄ | Dioxane/H₂O | 100-110 | Excellent for challenging heteroaryl couplings.[1] |
| Pd(PEPPSI)-IPr | - | 1-3 | K₃PO₄ | Dioxane | 80-100 | Highly active NHC-based precatalyst.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 (Pd), 2-6 (Ligand) | KF | Anhydrous Dioxane | 80-100 | A robust system, particularly when avoiding aqueous conditions.[3] |
Table 2: Effect of Base and Solvent on Yield for Challenging Couplings
Disclaimer: The following data is illustrative and based on general trends observed in challenging Suzuki-Miyaura couplings.
| Base | Solvent | Temperature (°C) | Expected Outcome |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | Moderate to good yields, but risk of protodeboronation. |
| Na₂CO₃ | DME/H₂O (4:1) | 90 | Similar to K₂CO₃, a good starting point for screening. |
| K₃PO₄ | Toluene/H₂O (10:1) | 110 | Often provides higher yields for difficult couplings, but the strong base can promote side reactions. |
| Cs₂CO₃ | Anhydrous Dioxane | 100 | A strong, non-aqueous base option that can be very effective. |
| KF | Anhydrous THF | 80 | A milder, non-aqueous option that can minimize protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Methoxypyridine-3-boronic Acid
This is a generalized starting protocol and should be optimized for each specific aryl halide.
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid (1.2–1.5 equiv.), the base (2.0–3.0 equiv., e.g., K₃PO₄), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]
Protocol 2: Coupling with a Boronate Ester under Anhydrous Conditions
This protocol is recommended if protodeboronation is a significant issue.
-
Boronate Ester Formation (if necessary): Prepare the pinacol ester of 2-Methoxypyridine-3-boronic acid using standard procedures.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the boronate ester (1.2-1.5 equiv.), a dry, finely powdered base (e.g., KF, 3.0 equiv.), and the palladium precatalyst and ligand to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) via syringe.
-
Reaction and Work-up: Follow steps 4-7 from Protocol 1.
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: 2-Methoxypyridine-3-boronic acid hydrate vs. its Pinacol Ester in Suzuki Coupling
For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and reproducibility. This guide provides an in-depth comparison of 2-methoxypyridine-3-boronic acid hydrate and its corresponding pinacol ester, offering a data-driven perspective on their performance in this widely used carbon-carbon bond-forming reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The selection of the organoboron coupling partner is pivotal, with boronic acids and their pinacol esters being the most common choices. This guide delves into the practical considerations and performance differences between this compound and 2-methoxypyridine-3-boronic acid pinacol ester.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between the boronic acid hydrate and its pinacol ester lies in the classic trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this heightened reactivity comes at the cost of lower stability, making them susceptible to degradation via protodeboronation, especially under basic reaction conditions.
Conversely, pinacol esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and exhibit a longer shelf-life. This stability, however, can sometimes translate to lower reactivity, requiring more forcing reaction conditions to achieve comparable yields to the corresponding boronic acid.
Performance in Suzuki Coupling: A Comparative Analysis
While direct head-to-head comparative data for this compound and its pinacol ester is not extensively published, we can construct a representative comparison based on general principles and published results for analogous pyridine derivatives. The following table summarizes the expected performance of each reagent in a typical Suzuki coupling with a generic aryl bromide.
| Parameter | This compound | 2-Methoxypyridine-3-boronic acid pinacol ester |
| Reactivity | Higher | Moderate to High |
| Typical Reaction Time | 4 - 12 hours | 8 - 24 hours |
| Typical Yield | Good to Excellent | Good to Excellent |
| Stability | Moderate | High |
| Handling | Requires careful handling and storage | Easy to handle and store |
| Propensity for Protodeboronation | Higher | Lower |
Experimental Protocols
Below are detailed, generalized protocols for a Suzuki-Miyaura coupling reaction using both the boronic acid hydrate and the pinacol ester. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling with this compound
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl bromide, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling with 2-Methoxypyridine-3-boronic acid pinacol ester
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Methoxypyridine-3-boronic acid pinacol ester (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl bromide, 2-methoxypyridine-3-boronic acid pinacol ester, K₃PO₄, and PdCl₂(dppf).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
To aid in the conceptual understanding of the workflows and decision-making processes, the following diagrams are provided.
Caption: Decision-making flow for selecting the appropriate boron reagent.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The choice between this compound and its pinacol ester for Suzuki coupling is contingent on the specific requirements of the synthetic route. For rapid reactions where potential instability can be managed, the boronic acid hydrate may be the preferred reagent. However, for multi-step syntheses requiring a robust and storable building block, or when protodeboronation is a significant concern, the pinacol ester is the more prudent choice. The provided protocols and decision-making logic aim to equip researchers with the necessary information to make an informed selection for their synthetic endeavors.
A Comparative Analysis of the Reactivity of 2-Methoxypyridine Boronic Acid Isomers in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of positional isomers of 2-methoxypyridine boronic acid in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, supported by experimental data and detailed protocols.
The positional isomerism of the boronic acid group on the 2-methoxypyridine scaffold significantly influences its reactivity in palladium- and copper-catalyzed cross-coupling reactions. Electronic and steric factors, as well as the inherent stability of the boronic acid, play crucial roles in determining reaction outcomes. This guide aims to provide a clear comparison of the 3-, 4-, 5-, and 6-isomers of 2-methoxypyridine boronic acid to aid in the selection of the optimal reagent for specific synthetic needs.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of 2-methoxypyridine boronic acid isomers in this reaction is not uniform, with notable differences in yields being reported under similar conditions.
A key factor influencing the reactivity of pyridyl boronic acids is their stability, particularly the propensity for protodeboronation. 2-Substituted pyridyl boronic acids are known to be less stable than their 3- and 4-substituted counterparts. This instability arises from the close proximity of the Lewis acidic boron center and the Lewis basic pyridine nitrogen, which can facilitate decomposition pathways.
Experimental data from a study involving the Suzuki-Miyaura coupling of 2-methoxypyridine boronic acid isomers with 4,6-dichloropyrimidine provides a direct comparison of the 3- and 5-isomers.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Methoxy-3-pyridineboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 64[1] |
| 2-Methoxy-5-pyridineboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 84[1] |
From this data, it is evident that the 2-methoxy-5-pyridineboronic acid provides a significantly higher yield compared to the 2-methoxy-3-pyridineboronic acid under identical reaction conditions. This suggests a higher reactivity and/or stability of the 5-isomer in this specific transformation.
Information on the reactivity of 2-methoxy-4-pyridineboronic acid in Suzuki-Miyaura coupling is sparse in the reviewed literature, preventing a direct quantitative comparison. However, based on general principles of pyridine chemistry, the 4-position is electronically distinct from the other positions, which may influence its reactivity profile.
Logical Workflow for Isomer Reactivity Comparison in Suzuki-Miyaura Coupling
Caption: Comparative workflow of 2-methoxypyridine boronic acid isomers in Suzuki-Miyaura coupling.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds. This copper-catalyzed reaction is often performed under mild conditions and is complementary to the palladium-catalyzed Buchwald-Hartwig amination.
The steric hindrance around the C-B bond can play a significant role in Chan-Lam couplings. Therefore, isomers with the boronic acid group at less sterically hindered positions may exhibit higher reactivity.
-
2-Methoxy-5-pyridineboronic acid and 2-methoxy-3-pyridineboronic acid : Given their successful application in the sterically more demanding Suzuki-Miyaura coupling, it is reasonable to expect that these isomers would also be effective in Chan-Lam couplings. The less hindered nature of the 5-position compared to the 3-position might translate to higher reactivity.
-
2-Methoxy-4-pyridineboronic acid : The reactivity of this isomer would be influenced by the electronic effect of the methoxy group at the 2-position and the nitrogen atom on the 4-position.
-
2-Methoxy-6-pyridineboronic acid : The presence of substituents on both carbons flanking the nitrogen atom (positions 2 and 6) can lead to significant steric hindrance, which might impede the approach of the copper catalyst and the coupling partner, potentially leading to lower reactivity compared to the other isomers.
Signaling Pathway for Chan-Lam Coupling
References
A Researcher's Guide to Validating the Purity of 2-Methoxypyridine-3-boronic acid hydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a cornerstone of reliable and reproducible research. 2-Methoxypyridine-3-boronic acid hydrate is a key building block in organic synthesis, particularly in cross-coupling reactions. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final compounds. This guide provides a comparative overview of analytical methods for validating the purity of this compound, complete with experimental data and detailed protocols.
Comparison of Key Analytical Methods
Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after a derivatization step. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information it provides.
| Analytical Method | Principle | Purity Measurement | Key Advantages | Key Limitations |
| HPLC (RP-HPLC) | Chromatographic separation based on polarity. | Relative peak area percentage. | High sensitivity and resolution for separating impurities. | Requires a chromophore for UV detection; relative purity can be skewed by impurities with different UV responses. |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination using an internal standard. | Provides structural confirmation and absolute quantification without a specific reference standard of the analyte. | Lower sensitivity compared to HPLC; potential for signal overlap. |
| Acid-Base Titration | Neutralization reaction between the acidic boronic acid and a standard base. | Assay of the acidic functional group. | A primary, absolute method for determining the amount of the acidic substance. | Less specific, as any acidic impurity will be titrated; may not be suitable for very small sample quantities. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Quantification of the analyte and identification of volatile impurities. | High sensitivity and specificity for volatile compounds. | Requires derivatization to make the boronic acid volatile; potential for incomplete derivatization. |
Experimental Data and Performance Comparison
A Certificate of Analysis for a batch of 2-Methoxypyridine-3-boronic acid from a commercial supplier reported a purity of 99.96% as determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The accompanying Proton Nuclear Magnetic Resonance (¹H NMR) spectrum was consistent with the expected structure. Another supplier specifies a purity of ≥97.5% by both HPLC and aqueous acid-base titration for their product.[1]
This highlights a potential discrepancy between methods. qNMR, being a primary ratio method, can provide a more accurate molar purity, especially if impurities like the corresponding boronic acid anhydride (boroxine) are present. Boroxines may have different UV response factors in HPLC, leading to an overestimation of purity by area percentage.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for analyzing the purity of this compound by RP-HPLC.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the determination of absolute purity using ¹H NMR with an internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery for accurate integration.
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.
-
Aqueous Acid-Base Titration
This is a representative protocol for the assay of a boronic acid.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Indicator: Phenolphthalein or potentiometric endpoint detection.
-
Procedure:
-
Accurately weigh approximately 200-300 mg of this compound into a beaker.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Add about 5 g of mannitol to form a stronger acid complex.
-
Titrate the solution with the standardized NaOH solution to the endpoint (a persistent pink color with phenolphthalein or the inflection point in a potentiometric titration).
-
Calculate the purity based on the volume of NaOH consumed, its concentration, and the weight of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Boronic acids are generally not volatile enough for direct GC analysis and require derivatization. Silylation is a common derivatization method.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 100 µL of dry pyridine in a sealed vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5-10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of selecting an analytical method and a general experimental workflow for purity validation.
Caption: Logical workflow for selecting an analytical method.
Caption: General workflow for purity validation of a chemical compound.
References
Performance of 2-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of these reactions, influencing yield, reaction scope, and optimal conditions. This guide provides a comparative analysis of the performance of 2-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura coupling reactions with a diverse range of aryl halides.
This compound is a valuable building block for introducing a substituted pyridine moiety, a common scaffold in pharmaceutically active compounds. The electronic properties of the methoxy group and the nitrogen atom in the pyridine ring can influence the reactivity of the boronic acid in the catalytic cycle. This guide presents a compilation of experimental data to aid researchers in selecting the appropriate coupling partners and reaction conditions.
Quantitative Performance Comparison
The following tables summarize the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl halides. For comparative purposes, data for other boronic acids are also included where available. It is important to note that reaction conditions can significantly impact yields, and direct comparisons should be made with caution when conditions vary.
Table 1: Performance of this compound with Different Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Energetically feasible | [1] |
| Aryl Iodide (General) | (Het)Aryl Boronic Acids | Na2PdCl4 (20), sSPhos (40) | K2CO3 | H2O:ACN (4:1) | 37 | 28 | Good to Excellent | [2][3] |
| Aryl Bromide (General) | 2-Pyridylboronate | Pd2(dba)3 (2-3), Ligand (6-9) | KF | Dioxane | 110 | Varies | Good to Excellent | [4] |
| Aryl Chloride (General) | Arylboronic Acids | Pd-MOF-808 | Not specified | Not specified | Not specified | Not specified | Significant Conversion | [5] |
Table 2: Comparative Performance with Other Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl2 (3-5) | K2CO3 | 1,4-Dioxane/H2O | Not specified | Not specified | 81 | [6] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3-5) | K2CO3 | 1,4-Dioxane/H2O | Not specified | Not specified | 92 | [6] |
| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl2 (3-5) | K2CO3 | 1,4-Dioxane/H2O | Not specified | Not specified | 85 | [6] |
| 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(dppf)Cl2 (3-5) | K2CO3 | 1,4-Dioxane/H2O | Not specified | Not specified | 78 | [6] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)2 (2), SPhos (4) | Cs2CO3 | 1,4-Dioxane/H2O | 100 | 18 | 75-85 | [7] |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for specific substrates and reaction scales. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7][8]
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision guide for selecting Suzuki-Miyaura coupling partners.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-Methoxypyridine-3-boronic acid hydrate
For researchers, scientists, and drug development professionals, the efficient construction of biaryl and heteroaryl structures is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, and the coupling of substrates like 2-Methoxypyridine-3-boronic acid hydrate is crucial for accessing novel molecular scaffolds with potential biological activity. The choice of catalyst for this transformation is paramount, directly influencing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of representative palladium-based catalyst systems applicable to the Suzuki-Miyaura coupling of this compound, supported by experimental data from analogous systems.
Performance Comparison of Catalytic Systems
The successful coupling of this compound, an electron-rich heteroarylboronic acid, with various aryl and heteroaryl halides is highly dependent on the catalyst system. Challenges such as catalyst inhibition by the pyridine nitrogen and potential protodeboronation of the boronic acid necessitate careful selection of the palladium precursor and its ancillary ligand.[1][2] Below is a comparative summary of the performance of three classes of palladium catalysts, with data extrapolated from couplings of structurally similar pyridylboronic acids and aryl halides.
| Catalyst System | Palladium Precursor / Precatalyst | Ligand | Typical Base | Typical Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Catalyst Loading (mol%) |
| System 1: Traditional Phosphine Ligand | Pd(PPh₃)₄ | PPh₃ | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-100 | 12-24 | 75-88 | 3-5 |
| System 2: Buchwald Ligand Precatalyst | SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane, Toluene | 80-100 | 2-12 | >90 | 1-2 |
| System 3: N-Heterocyclic Carbene (NHC) Precatalyst | PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Yields are representative and based on literature for analogous substrates.[3][4] Actual yields for the coupling of this compound may vary and require optimization.
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for structurally similar substrates and serve as a starting point for optimization.[4][5][6]
Protocol 1: Using a Traditional Catalyst System (Pd(PPh₃)₄)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL), degassed
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Using a Buchwald-Type Precatalyst (SPhos Pd G3)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL), anhydrous and degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, potassium phosphate, and SPhos Pd G3 precatalyst to a dry reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Using an N-Heterocyclic Carbene (NHC) Precatalyst (PEPPSI™-IPr)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PEPPSI™-IPr (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL), degassed
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, potassium carbonate, and the PEPPSI™-IPr precatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed tert-butanol.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.[4]
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing catalyst performance.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]
Caption: A general experimental workflow for comparing catalyst performance.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
Stability Under Scrutiny: A Comparative Guide to 2-Methoxypyridine-3-boronic acid hydrate MIDA boronate and its Alternatives
For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing the success and reproducibility of synthetic endeavors. This guide provides a comprehensive assessment of the stability of 2-Methoxypyridine-3-boronic acid hydrate MIDA boronate, comparing it with its parent boronic acid and other common alternatives utilized in cross-coupling reactions. The following data and protocols are designed to offer an objective comparison to aid in the selection of the most appropriate reagent for your research needs.
Executive Summary
2-Methoxypyridine-3-boronic acid is a valuable reagent in organic synthesis, particularly for the introduction of the 2-methoxypyridin-3-yl moiety. However, like many pyridine-based boronic acids, it is susceptible to degradation, posing challenges in storage and in situ applications. The N-methyliminodiacetic acid (MIDA) boronate ester of this compound offers a significant enhancement in stability. This guide presents a comparative analysis of the stability of 2-Methoxypyridine-3-boronic acid, its MIDA boronate derivative, and other commonly used alternatives such as the corresponding trifluoroborate salt and pinacol ester.
Data Presentation: A Comparative Overview
The following tables summarize the known and extrapolated stability data for 2-Methoxypyridine-3-boronic acid and its derivatives under various conditions. It is important to note that while specific quantitative data for the 2-methoxy-3-pyridyl substitution pattern is limited in the public domain, the data presented for the MIDA boronate and other alternatives are based on the well-established stability profiles of these classes of compounds.
Table 1: Benchtop Stability Comparison
| Compound | Form | Storage Conditions | Observed Stability | Source |
| 2-Methoxypyridine-3-boronic acid | Solid | 2-8 °C, dry, under N₂ | Stable | |
| 2-Methoxypyridine-3-boronic acid | Solid | Room temperature, air | Prone to decomposition | General knowledge on pyridine boronic acids |
| This compound MIDA boronate | Crystalline Solid | Room temperature, air | Indefinitely stable (>60 days) | (general for MIDA boronates) |
| 2-Methoxypyridine-3-potassium trifluoroborate | Crystalline Solid | Room temperature, air | Generally stable | General knowledge on trifluoroborates |
| 2-Methoxypyridine-3-boronic acid pinacol ester | Liquid/Solid | Room temperature, air | Moderately stable, potential for slow hydrolysis/oxidation | General knowledge on pinacol boronate esters |
Table 2: Stability in Solution and Under Reaction Conditions
| Compound | Condition | Stability | Source |
| 2-Methoxypyridine-3-boronic acid | Protic solvents (e.g., MeOH, H₂O) | Susceptible to protodeboronation | |
| 2-Methoxypyridine-3-boronic acid | Suzuki-Miyaura reaction conditions (base, heat) | Prone to decomposition and homocoupling | |
| This compound MIDA boronate | Anhydrous organic solvents (THF, Dioxane) | Highly stable | |
| This compound MIDA boronate | Mild aqueous base (e.g., NaHCO₃) | Slow, controlled hydrolysis to the boronic acid | |
| This compound MIDA boronate | Strong aqueous base (e.g., NaOH) | Rapid hydrolysis to the boronic acid | |
| 2-Methoxypyridine-3-potassium trifluoroborate | Anhydrous organic solvents | Generally stable | General knowledge |
| 2-Methoxypyridine-3-potassium trifluoroborate | Aqueous base | Slow hydrolysis to the boronic acid | |
| 2-Methoxypyridine-3-boronic acid pinacol ester | Anhydrous organic solvents | Generally stable | General knowledge |
| 2-Methoxypyridine-3-boronic acid pinacol ester | Aqueous base | Susceptible to hydrolysis | General knowledge |
Experimental Protocols
To allow for a standardized assessment of stability, the following general experimental protocols are provided. These are based on common methodologies used in the literature for evaluating the stability of boronic acid derivatives.
Protocol 1: Benchtop Stability Assessment
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into separate open vials.
-
Storage: Store the vials under ambient, open-air conditions on a laboratory bench.
-
Analysis: At specified time points (e.g., 1, 7, 14, 30, and 60 days), dissolve the contents of one vial in a deuterated solvent (e.g., DMSO-d₆).
-
Quantification: Analyze the sample by ¹H NMR spectroscopy, using a known internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify the remaining percentage of the intact compound.
Protocol 2: Solution Stability (Hydrolysis) Assessment
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10 mM) in an appropriate organic solvent (e.g., THF or Dioxane).
-
Reaction Setup: In an NMR tube, combine the stock solution with a deuterated aqueous buffer of a specific pH (e.g., pH 4, 7, and 10).
-
Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 0, 1, 4, 8, and 24 hours) at a constant temperature.
-
Data Analysis: Determine the rate of hydrolysis by monitoring the disappearance of the starting material signals and the appearance of the corresponding boronic acid signals.
Visualization of Stability Assessment Workflow
The following diagram illustrates a typical workflow for assessing the stability of a boronic acid derivative.
Caption: Workflow for assessing the stability of boronic acid derivatives.
Logical Relationships in Reagent Selection
The choice between 2-Methoxypyridine-3-boronic acid, its MIDA boronate, or another alternative is dictated by the specific requirements of the synthetic step. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting the appropriate boronic acid reagent.
A Comparative Benchmarking Guide to 2-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures vital to drug discovery and materials science. The choice of the boronic acid reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an objective comparison of 2-Methoxypyridine-3-boronic acid hydrate against other commonly used boronic acids, supported by experimental data, to inform reagent selection and optimization of reaction protocols.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. For heteroaryl boronic acids, the position of the boronic acid group and the electronic nature of the heterocycle play a significant role. The following table summarizes the performance of 2-Methoxypyridine-3-boronic acid and other selected boronic acids in couplings with various aryl bromides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies; therefore, reaction parameters are included for context.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methoxypyridine-3-boronic acid | 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69 |
| 2-Methoxypyridine-3-boronic acid | 3-Amino-2,6-dichloropyridine | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 67 |
| Pyridin-3-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ / Na₃PO₄ | - | - | - | - | Good |
| Phenylboronic acid | Bromobenzene | Pd(OAc)₂ (0.2 mol%) / PCy₃·HBF₄ (0.4 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 1 | >99 |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Key Signaling Pathways and Workflows
Visualizing the mechanistic steps and experimental processes can aid in understanding and optimizing the Suzuki-Miyaura coupling reaction.
A Comparative Guide to the Quantitative Analysis of Product Formation Using 2-Methoxypyridine-3-boronic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of 2-Methoxypyridine-3-boronic acid hydrate's performance in Suzuki-Miyaura cross-coupling reactions against alternative boronic acids. The data presented is intended to assist researchers in selecting the optimal reagents and conditions for the synthesis of complex molecules, particularly those containing the pyrimidine scaffold, a common motif in biologically active compounds.
Performance Comparison in the Suzuki-Miyaura Coupling of 5-Bromopyrimidine
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The choice of boronic acid is a critical parameter influencing reaction yields and efficiency. In this guide, we compare the performance of 2-Methoxypyridine-3-boronic acid with furan-3-boronic acid and various substituted phenylboronic acids in the coupling with 5-bromopyrimidine. Both nickel- and palladium-catalyzed systems are presented, highlighting the impact of the catalytic system on the reaction outcome.[1][2]
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| 2-Methoxypyridine-3-boronic acid | NiCl₂(PCy₃)₂ (1) | K₃PO₄ | tert-Amyl alcohol | 80 | 1 | 76[3] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94[1] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90[1] |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86[1] |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 2-Methoxypyridine-3-boronic acid[2][3]
-
Reaction Setup: In a 1-dram (∼4 mL) vial, combine 5-bromopyrimidine (1.0 equiv), 2-Methoxypyridine-3-boronic acid, K₃PO₄, and NiCl₂(PCy₃)₂ (1 mol%).
-
Solvent Addition: Add a stir bar and tert-amyl alcohol.
-
Reaction Conditions: Stir the reaction at room temperature for 30 minutes, then heat to 80 °C using a preheated heating block or an oil bath for 1 hour.[2]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Workup and Purification: After completion, the reaction mixture is subjected to an aqueous workup, and the crude product is purified via flash column chromatography on silica gel.[3]
Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic acid[1][4]
-
Reaction Setup: Under a nitrogen atmosphere, add 5-bromopyrimidine (1.00 equiv), 3-furanylboronic acid (2.50 equiv), K₃PO₄ (4.5 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.005 equiv) to a dry Schlenk flask.[1][4]
-
Solvent Addition: Add tert-amyl alcohol to achieve a 0.3 M concentration with respect to 5-bromopyrimidine.[4]
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring for 1 hour.[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Add deionized water and diethyl ether to the flask and stir for 15 minutes.[4]
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]
Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Arylboronic Acids[1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[1]
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio.[1]
-
Reaction Conditions: Stir the reaction mixture at 85-95 °C under the inert atmosphere for over 15 hours.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using standard extraction and chromatography techniques.[1]
Visualizations
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Applications of 2-Methoxypyridine-3-boronic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid hydrate, a versatile reagent in modern organic synthesis. We will objectively compare its performance with alternative boronic acids, supported by experimental data, and provide detailed protocols for its key applications. This document aims to be an essential resource for researchers engaged in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.
Introduction
This compound (CAS No. 163105-90-6) is a heteroarylboronic acid that has gained significant traction as a building block in organic synthesis.[1][2] Its structure, featuring a pyridine ring with a methoxy group at the 2-position and a boronic acid at the 3-position, imparts unique reactivity and solubility properties.[1] This makes it a valuable tool for the construction of carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] The resulting biaryl and heteroaryl scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the cornerstone application of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The choice of boronic acid, catalyst, base, and solvent are all critical for a successful and high-yielding reaction.
Comparison with Alternative Boronic Acids
While a direct head-to-head comparison of 2-Methoxypyridine-3-boronic acid with a wide range of other boronic acids under identical conditions is not extensively documented in a single study, we can infer its reactivity and performance based on related research. The electronic and steric properties of the boronic acid play a crucial role in the outcome of the Suzuki-Miyaura coupling.
Generally, electron-rich boronic acids tend to exhibit higher reactivity. The methoxy group in 2-Methoxypyridine-3-boronic acid is electron-donating, which can enhance its reactivity compared to unsubstituted or electron-deficient pyridine boronic acids. However, the position of the boronic acid group and the presence of the nitrogen atom in the pyridine ring can lead to challenges, such as catalyst inhibition or protodeboronation (the undesired cleavage of the C-B bond).[6] This is often referred to as the "2-pyridyl problem" when the boronic acid is at the 2-position.[6] While our subject compound has the boronic acid at the 3-position, the proximity of the nitrogen can still influence the reaction.
The following table summarizes typical yields for Suzuki-Miyaura couplings of various boronic acids with different aryl halides, providing a comparative context for the expected performance of 2-Methoxypyridine-3-boronic acid.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| Benzo[b]furan-2-boronic acid | 2-chloro-4,6-dimethoxypyrimidine | Allyl(2-di-t-butylphosphino-1,1'-binaphthyl)palladium(II) chloride | K₃PO₄ | MeOH/THF | 25 | 0.5 | 98[2] |
| 3-Furan boronic acid | 2-chloro-4,6-dimethoxypyrimidine | Allyl(2-di-t-butylphosphino-1,1'-binaphthyl)palladium(II) chloride | K₃PO₄ | MeOH/THF | 25 | 0.5 | 92[2] |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 24 | ~70[7] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 24 | ~60[7] |
Note: This table is a compilation of data from different sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution as reaction conditions are not identical.
Applications in the Synthesis of Biologically Active Molecules
The 2-methoxypyridine moiety is a common structural feature in many biologically active compounds, particularly in the development of kinase inhibitors.[4][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders.[5]
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes is a key target in the treatment of inflammatory diseases.[5][9] Several approved JAK inhibitors and clinical candidates incorporate substituted pyridine scaffolds. The use of building blocks like 2-Methoxypyridine-3-boronic acid allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[9][10]
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is another critical pathway in cell growth and survival, and its inhibition is a major focus in cancer drug discovery.[1] Many PI3K inhibitors feature heteroaromatic cores, including those derived from methoxypyridine boronic acids.[1][11] The methoxy group can influence the compound's binding affinity and pharmacokinetic properties.
The following table provides examples of the biological activity of kinase inhibitors that contain a methoxypyridine or related pyridine scaffold.
| Compound Class | Target Kinase | Example Compound | IC₅₀ (nM) |
| Pyrido[2,3-d]pyrimidin-7-ones | JAK3 | Compound 10f | 2.0[9][12] |
| Triazole-pyrrolopyrimidines | JAK1 | Compound 23a | 72[10] |
| Imidazo[1,2-a]pyridines | PI3Kα | - | - |
| Thienopyrimidines | PI3Kα | Compound 9a | 9470 |
| Pyrimidines | VCP/p97 | Compound 17 | 54.7[13] |
Note: IC₅₀ values are highly dependent on the specific assay conditions. This table illustrates the potency that can be achieved with compounds containing pyridine-based scaffolds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-Methoxypyridine-3-boronic acid involves a Grignard reaction or lithium-halogen exchange with 3-bromo-2-methoxypyridine, followed by quenching with a borate ester.[2]
Materials:
-
3-Bromo-2-methoxypyridine
-
Magnesium turnings
-
Lithium chloride
-
Diisobutylaluminium hydride (DIBAL-H)
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
0.1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Acetonitrile
-
Water
Procedure:
-
To a dry Schlenk flask containing magnesium turnings (5.0 mmol), add a 0.5M solution of lithium chloride in THF (2.5 mmol) under an argon atmosphere.[2]
-
Add DIBAL-H (0.02 mmol, 1M in toluene) to activate the magnesium and stir the mixture at room temperature for 5 minutes.[2]
-
Add 3-bromo-2-methoxypyridine (2.0 mmol) to the reaction mixture at once and stir at room temperature for 30 minutes.[2]
-
Cool the reaction mixture to 0°C and add trimethyl borate (4.0 mmol) dropwise.[2]
-
Allow the reaction to stir overnight at room temperature.[2]
-
Quench the reaction with 0.1N dilute hydrochloric acid and extract with ethyl acetate.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the residue by recrystallization from a mixture of water and acetonitrile to yield 2-Methoxypyridine-3-boronic acid.[2]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-Methoxypyridine-3-boronic acid with an aryl halide.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask or reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Chemistry
To better understand the processes described, the following diagrams illustrate the key chemical transformations and workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. Its application is especially prominent in medicinal chemistry for the development of kinase inhibitors. While direct comparative data with a wide range of other boronic acids is not always available in a single source, the principles of its reactivity and the provided experimental protocols offer a solid foundation for its successful implementation in research and development. The continued exploration of its use in the synthesis of novel, biologically active molecules is an active area of research with significant potential.
References
- 1. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Methoxypyridine-3-boronic acid hydrate
This guide provides critical safety, handling, and disposal protocols for 2-Methoxypyridine-3-boronic acid hydrate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Inhalation of dust may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is advised when splashing is a risk.[2][3] | To protect the eyes from dust particles and potential chemical splashes which can cause serious irritation.[4][5] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[4][6] Latex gloves are not recommended.[5] | To prevent skin contact, which can cause irritation.[3] Gloves should be inspected before use and changed if contaminated.[4] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[4] For larger quantities, a chemical-resistant apron is also recommended.[2] | To protect the skin from accidental spills and contact.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area.[6][7] If dust is generated, a NIOSH-approved respirator should be used.[3][4] | To prevent the inhalation of dust particles that can cause respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
-
Preparation:
-
Handling the Compound:
-
Don all required PPE as outlined in the table above before handling the chemical.
-
When transferring the solid, use a spatula to avoid generating dust.[4]
-
Keep the container tightly closed when not in use to prevent absorption of moisture and contamination.[4][8]
-
Avoid all personal contact with the substance, including inhalation of dust or vapors.[2]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste, including any unused material and contaminated absorbents, in a designated, labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing papers, and pipette tips, as hazardous waste.[2]
-
Regulations: All waste disposal must be carried out in strict accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]
Emergency Procedures
-
Spills: In the event of a small spill, evacuate the immediate area.[2] Ensure the area is well-ventilated.[2] Contain the spill using an inert absorbent material like sand or vermiculite.[2][7] Collect the contained material into a sealed container for hazardous waste disposal.[2][3]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
